3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPORRWJOHNQOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229261 | |
| Record name | 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-46-9 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3'-(Trifluoromethyl)phenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3'-trifluoromethyl)phenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores a relevant biological signaling pathway that may be influenced by benzaldehyde derivatives.
Core Chemical and Physical Properties
This compound, with the CAS Number 78725-46-9 , is a substituted aromatic aldehyde. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing metabolic stability and lipophilicity in derivative compounds, a desirable trait in drug design.
Data Presentation: Key Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 78725-46-9 | [1] |
| Molecular Formula | C₁₄H₉F₃O₂ | [1] |
| Molecular Weight | 266.22 g/mol | |
| Boiling Point | 130 °C at 1.4 mmHg | |
| Density | 1.284 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.538 | |
| InChI | InChI=1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H | [1] |
| SMILES | O=Cc1cccc(Oc2cccc(c2)C(F)(F)F)c1 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a copper-catalyzed Ullmann condensation. This reaction forms the diaryl ether bond between an aryl halide and a phenol.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol is an adapted procedure based on established Ullmann condensation methodologies for similar diaryl ethers.
Materials:
-
3-Hydroxybenzaldehyde
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the parent molecule, benzaldehyde, has been shown to modulate cellular processes. For instance, benzaldehyde can stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial in embryonic development and has implications in cancer and neurodegenerative diseases. The trifluoromethylphenoxy moiety can significantly alter the biological activity of the parent aldehyde, and thus, understanding related pathways is vital for drug development professionals.
Visualization of a Representative Signaling Pathway
The following diagram illustrates the simplified Sonic Hedgehog (Shh) signaling pathway, which can be influenced by benzaldehyde and its derivatives.
Caption: Simplified Sonic Hedgehog (Shh) Signaling Pathway.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical intermediate.
References
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. The information is curated for professionals in research and development who require precise data and methodologies.
Core Molecular Data
The fundamental quantitative data for this compound is summarized below, providing a clear reference for experimental and theoretical applications.
| Property | Value | Citation(s) |
| Molecular Weight | 266.22 g/mol | [1] |
| Molecular Formula | C₁₄H₉F₃O₂ | [2] |
| CAS Number | 78725-46-9 | [2] |
| Appearance | Solid | |
| Boiling Point | 130 °C at 1.4 mmHg | [1] |
| IUPAC Name | This compound | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a phenoxide with an aryl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A logical and commonly employed route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and an alcohol. In this specific case, 3-hydroxybenzaldehyde would be deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an activated aryl halide such as 1-bromo-3-(trifluoromethyl)benzene.
Reaction Scheme:
Figure 1: Proposed Williamson ether synthesis for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Hydroxybenzaldehyde
-
1-Bromo-3-(trifluoromethyl)benzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.
Potential Biological Significance and Signaling Pathways
Currently, there is limited direct research available in the public domain detailing the specific biological activities and associated signaling pathways of this compound. However, based on the known activities of its constituent moieties, some potential areas of interest for future research can be inferred.
The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals, known to enhance metabolic stability and membrane permeability. Benzaldehyde and its derivatives have been investigated for a range of biological effects, including antimicrobial and anticancer activities. For instance, benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity in cancer cells by targeting the interaction of 14-3-3ζ with phosphorylated histone H3 at serine 28 (H3S28ph)[3]. It is plausible that this compound could be investigated for similar or related activities.
Given the absence of direct evidence, a logical workflow for investigating the biological activity and identifying potential signaling pathways for this compound is proposed below.
Figure 2: A logical workflow for the biological evaluation of this compound.
This whitepaper serves as a foundational guide for researchers and professionals engaged in the study and application of this compound. The provided data and proposed methodologies offer a starting point for further investigation into the synthesis and potential therapeutic applications of this compound. As new research emerges, the understanding of its role in various biological processes will undoubtedly expand.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties and Synthetic Overview of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, a representative synthetic protocol, and a conceptual workflow for its potential application in drug discovery.
Core Physical and Chemical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Physical State | Liquid |
| Appearance | Yellow |
| Boiling Point | 130 °C at 1.4 mmHg |
| Melting Point | Not Applicable |
| Density | 1.284 g/mL at 25 °C |
| Refractive Index | n20/D 1.538 |
| Solubility | Insoluble in water; soluble in organic solvents such as alcohols, benzene, and toluene. |
Synthetic Methodology: A Representative Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is often preferred over traditional methods like the Ullmann condensation due to milder reaction conditions and potentially higher yields.[3] The following is a representative experimental protocol based on the synthesis of analogous aryl ethers.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Reaction: The synthesis involves the reaction of 3-hydroxybenzaldehyde with 1-bromo-3-(trifluoromethyl)benzene in the presence of a base.
Materials:
-
3-hydroxybenzaldehyde
-
1-bromo-3-(trifluoromethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
To this mixture, add 1-bromo-3-(trifluoromethyl)benzene (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conceptual Workflow: From Synthesis to Potential Application
Derivatives of 3-(trifluoromethyl)benzaldehyde have shown promise as antitumor agents.[4] The trifluoromethyl group can enhance the biological activity of molecules.[5] The following diagram illustrates a conceptual workflow from the synthesis of this compound to its potential application in the development of novel anticancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a fluorinated aromatic ether aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a trifluoromethyl group, a phenoxy linker, and a reactive aldehyde functional group, makes it a valuable precursor for the development of novel therapeutic agents and functional materials. The trifluoromethyl group is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a focus on its application in the synthesis of biologically active compounds. Detailed experimental protocols for the synthesis of notable derivatives are presented, alongside a summary of their physicochemical and biological properties.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C14H9F3O2 and a molecular weight of 266.22 g/mol . The structure consists of a benzaldehyde ring linked to a 3-(trifluoromethyl)phenol moiety through an ether bond.
Chemical Identifiers and Physical Properties:
| Property | Value | Reference |
| CAS Number | 78725-46-9 | |
| Molecular Formula | C14H9F3O2 | |
| Molecular Weight | 266.22 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 130 °C at 1.4 mmHg | |
| Density | 1.284 g/mL at 25 °C | |
| Refractive Index | n20/D 1.538 | |
| SMILES | O=Cc1cccc(Oc2cccc(c2)C(F)(F)F)c1 | |
| InChI | InChI=1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H |
Synthesis of this compound
Logical Workflow for a Plausible Synthesis:
Caption: Plausible synthetic route for this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various complex organic molecules, including porphyrins and imidazole derivatives, which have applications in medicinal chemistry and materials science.
Synthesis of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin
This porphyrin derivative is synthesized from this compound and pyrrole. Porphyrins are a class of compounds with significant interest in photodynamic therapy (PDT) due to their ability to generate singlet oxygen upon irradiation.
Experimental Protocol for Porphyrin Synthesis:
A mixture of this compound (2.66 g, 0.010 mol) and pyrrole (0.678 g, 0.010 mol) is refluxed in a 1:1 mixture of octanoic acid and propionic acid (120 mL total) for 60 minutes. The resulting porphyrin, 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin (TTFMPP), is obtained after purification.
Experimental Workflow for Porphyrin Synthesis:
Technical Guide: Solubility Profile of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the solubility characteristics of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, a key intermediate in the synthesis of various organic molecules. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative information and presents a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a common synthetic route for its preparation is illustrated. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction
This compound is an aromatic aldehyde containing a trifluoromethyl group, which can significantly influence its physicochemical properties, including solubility. Understanding the solubility of this compound in a range of organic solvents is crucial for its effective use in synthetic chemistry, particularly for reaction setup, workup procedures, and purification methods such as crystallization. This guide addresses the current knowledge gap regarding its solubility and provides practical methodologies for its determination.
Solubility Data
The following table summarizes the available solubility information. Researchers are strongly encouraged to determine quantitative solubility in their specific solvents of interest using the experimental protocols outlined in this guide.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |
| Alcohols | ||||
| Methanol | CH₃OH | 32.7 | Data Not Available | Likely Soluble |
| Ethanol | C₂H₅OH | 24.5 | Data Not Available | Likely Soluble |
| Ketones | ||||
| Acetone | C₃H₆O | 20.7 | Data Not Available | Likely Soluble |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Data Not Available | Likely Soluble |
| Halogenated Solvents | ||||
| Dichloromethane | CH₂Cl₂ | 9.08 | Data Not Available | Likely Soluble |
| Chloroform | CHCl₃ | 4.81 | Data Not Available | Likely Soluble |
| Aromatic Hydrocarbons | ||||
| Toluene | C₇H₈ | 2.38 | Data Not Available | Likely Soluble |
| Benzene | C₆H₆ | 2.28 | Data Not Available | Likely Soluble |
| Ethers | ||||
| Diethyl Ether | C₄H₁₀O | 4.34 | Data Not Available | Likely Soluble |
| Amides | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | Data Not Available | Likely Highly Soluble |
| Sulfoxides | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.7 | Data Not Available* | Likely Highly Soluble |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 1.88 | Data Not Available | Likely Sparingly Soluble to Insoluble |
*For the related compound 3-(Trifluoromethyl)benzaldehyde, the solubility in DMSO is reported to be 100 mg/mL.
Experimental Protocols for Solubility Determination
The following are standard methods for quantitatively determining the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution and then determining the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Constant temperature bath or shaker
-
Volumetric flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature bath, typically at 25 °C.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
The solubility is calculated as the mass of the residue per volume of the solvent.
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore and a calibration curve can be established.
Materials:
-
Same as the gravimetric method, plus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Prepare a saturated solution as described in the gravimetric method (steps 1-4).
-
Withdraw a small aliquot of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution to determine the solubility.
Synthesis Pathway
A common method for the synthesis of this compound is through an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2] In this case, 3-hydroxybenzaldehyde is coupled with 1-bromo-3-(trifluoromethyl)benzene.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for its determination and use. The provided experimental protocols offer robust methods for researchers to generate their own solubility data, which is essential for optimizing synthetic and purification processes. The illustrated synthesis pathway provides context for its formation. It is anticipated that this guide will serve as a valuable starting point for scientists and professionals in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl group and diaryl ether linkage.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 266.22 g/mol | --INVALID-LINK-- |
| CAS Number | 78725-46-9 | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 130 °C at 1.4 mmHg | --INVALID-LINK-- |
| Density | 1.284 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.538 | --INVALID-LINK-- |
Reactivity Profile
The reactivity of this compound is primarily dictated by its two key functional groups: the aromatic aldehyde and the diaryl ether linkage. The trifluoromethyl group significantly influences the electronic properties of the molecule, thereby affecting its reactivity.
Aldehyde Group Reactivity
The aldehyde functional group is a primary site for a variety of chemical transformations. The presence of the electron-withdrawing trifluoromethyl group on the phenoxy ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Typical Reactions:
-
Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanides, and amines.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-[3-(trifluoromethyl)phenoxy]benzoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, {3-[3-(trifluoromethyl)phenoxy]phenyl}methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction to form alkenes, and aldol-type condensations with enolates or other activated methylene compounds.
Diaryl Ether Linkage
The diaryl ether bond (C-O-C) is generally characterized by its high stability due to the delocalization of the oxygen lone pairs into the aromatic rings. This linkage is typically resistant to cleavage under mild acidic or basic conditions. However, cleavage can be achieved under more forcing conditions, such as with strong acids at high temperatures or through specific catalytic processes.
Stability Profile
The overall stability of this compound is a function of its constituent parts. The diaryl ether linkage provides a robust backbone, while the aldehyde group is more susceptible to degradation.
Factors Affecting Stability:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (auto-oxidation) or other oxidizing agents. This is a common degradation pathway for benzaldehyde derivatives.
-
Light: Photochemical degradation can occur, potentially leading to the formation of radical species and subsequent decomposition products.
-
Temperature: Elevated temperatures can accelerate degradation processes, including oxidation and potential polymerization of the aldehyde.
-
pH: While the diaryl ether is stable across a wide pH range, extreme pH conditions, particularly in the presence of heat, could potentially lead to hydrolysis of the ether linkage over extended periods. The aldehyde group's reactivity can also be influenced by pH.
Potential Degradation Products:
The primary degradation product is expected to be 3-[3-(trifluoromethyl)phenoxy]benzoic acid resulting from the oxidation of the aldehyde group. Other potential minor degradation products could arise from the cleavage of the diaryl ether bond, leading to 3-hydroxybenzaldehyde and 3-(trifluoromethyl)phenol .
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This protocol describes a general method for the synthesis of diaryl ethers, which can be adapted for the target molecule.
Materials:
-
3-Hydroxybenzaldehyde
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100 °C).
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Expose the solutions (and solid sample for thermal degradation) to the stress conditions outlined above for various time points.
-
At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is suitable for monitoring the stability of this compound.
Initial Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over time to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Column Temperature: 30 °C
Method Validation:
The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Hypothetical Signaling Pathway
Based on the known biological activities of similar trifluoromethyl-substituted diaryl ether compounds, a hypothetical signaling pathway is proposed. It is important to note that this pathway is illustrative and requires experimental validation for this compound.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for forced degradation stability testing.
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. This guide provides a comprehensive technical overview of the electron-withdrawing effects of the -CF3 group as exemplified by 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. We will delve into the quantitative measures of these electronic effects, detailed experimental protocols for their determination, and the implications for drug design and molecular interactions. This document is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis, medicinal chemistry, and drug development.
Introduction: The Power of the Trifluoromethyl Group
The strategic incorporation of fluorine and fluorinated motifs into drug candidates has become a paramount strategy in drug design.[1] Among these, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's electronic character, lipophilicity, metabolic stability, and binding affinity.[2] The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I), with a negligible resonance effect.[3] This powerful inductive pull of electron density is a consequence of the high electronegativity of the three fluorine atoms.
In the context of this compound, the -CF3 group's electronic influence is transmitted through the phenoxy linker to the benzaldehyde ring, modulating the reactivity of the aldehyde functional group and influencing the overall molecular properties. Understanding these effects is crucial for predicting molecular interactions, reaction mechanisms, and biological activity.
Quantifying the Electron-Withdrawing Effect
The electron-withdrawing nature of substituents is quantitatively described by several parameters, most notably Hammett constants and pKa values of related acidic compounds.
Hammett and Taft Constants
The Hammett equation, log(K/K₀) = σρ, and the related Taft equation, are linear free-energy relationships that quantify the effect of substituents on reaction rates and equilibrium constants.[4][5] The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The trifluoromethyl group possesses one of the highest positive Hammett constants among common substituents, highlighting its exceptional electron-withdrawing strength.[2] The phenoxy group, in contrast, can act as both an electron-withdrawing group through induction and a weak electron-donating group through resonance.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Data Source(s) |
| -CF₃ | 0.43 | 0.54 | [6] |
| -OC₆H₅ (Phenoxy) | 0.252 | -0.320 | [6] |
Acidity (pKa) as an Indicator of Electronic Effects
The acidity of a molecule can be a sensitive probe of the electronic effects of its substituents. Electron-withdrawing groups stabilize the conjugate base, resulting in a lower pKa (stronger acid). While the pKa of this compound itself is not typically measured, the pKa of a related carboxylic acid, 3-formylphenoxyacetic acid, can provide a reasonable proxy for the electronic environment of the aldehyde. Due to hydration in aqueous solutions, aldehydes can form gem-diols, which are acidic.[3] The pKa of the hydrated form of this compound can be estimated to be slightly lower than that of hydrated benzaldehyde (pKa ≈ 14.9) due to the electron-withdrawing nature of the substituent.
| Compound | pKa | Data Source(s) |
| Benzoic Acid | 4.20 | [7] |
| 3-Phenoxybenzoic Acid | 3.95 | [8] |
| 3-(Trifluoromethyl)phenol | 9.08 | [9] |
| ortho-Formylphenoxyacetic acid | Not available | [10] |
| (3-Formyl-phenyl)-acetic acid | Not available | [11] |
Spectroscopic Evidence of Electron Withdrawal
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide direct evidence of the electronic environment within a molecule.
¹H and ¹³C NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the aldehyde proton is expected to appear at a downfield chemical shift (around 10 ppm) due to the deshielding effect of the carbonyl group and the electron-withdrawing substituent.[12] The protons on the benzaldehyde ring will also be shifted downfield compared to unsubstituted benzaldehyde. Similarly, in the ¹³C NMR spectrum, the carbonyl carbon will be significantly deshielded.
¹H NMR Spectral Data for this compound: The specific chemical shifts and coupling constants can be found in publicly available databases such as PubChem.[13]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for probing the electronic environment of fluorine-containing molecules. The chemical shift of the -CF₃ group in this compound will be sensitive to the electronic nature of the aromatic system to which it is attached.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of diaryl ethers is the Ullmann condensation or a nucleophilic aromatic substitution reaction. A plausible synthetic route to this compound involves the reaction of 3-hydroxybenzaldehyde with 1-bromo-3-(trifluoromethyl)benzene in the presence of a base and a copper catalyst.
Detailed Protocol (Adapted from similar preparations): [14]
-
Materials: 3-hydroxybenzaldehyde, 1-bromo-3-(trifluoromethyl)benzene, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). b. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). c. Add the solvent (DMF or NMP) via syringe. d. Add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) to the mixture. e. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). f. After completion, cool the reaction mixture to room temperature and pour it into water. g. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. library.gwu.edu [library.gwu.edu]
- 7. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ortho-Formylphenoxyacetic acid [webbook.nist.gov]
- 10. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 14. hmdb.ca [hmdb.ca]
- 15. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Characterization of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS No: 78725-46-9), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors requiring detailed characterization of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₂ | PubChem[1] |
| Molecular Weight | 266.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 78725-46-9 | PubChem[1] |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and purity assessment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton and the aromatic protons on both phenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~7.2 - 8.0 | m | 8H | Aromatic protons |
Note: The exact chemical shifts and splitting patterns of the aromatic protons can be complex due to overlapping signals and spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~190-192 | Aldehyde carbonyl carbon (C=O) |
| ~115-160 | Aromatic carbons |
| ~120-130 (q) | Trifluoromethyl carbon (-CF₃) |
Note: The signal for the carbon atom of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms.
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~1700 | Strong | C=O stretch (aromatic aldehyde) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1600 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100-1350 | Strong | C-F stretch (trifluoromethyl group) |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Interpretation |
| 266 | [M]⁺ (Molecular ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic aldehydes and ethers.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample spectrum is then collected.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample separation.
-
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: A suitable range to include the expected molecular ion, e.g., 50-300 m/z.
-
-
Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted reaction mechanisms and potential biological significance of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde based on established principles of organic chemistry and data from structurally related compounds. Direct experimental data for this specific molecule is limited in publicly accessible literature.
Core Synthesis Mechanisms
The synthesis of this compound, a diaryl ether, can be approached through two primary reaction mechanisms: Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. In the context of synthesizing this compound, this would involve the reaction of 3-hydroxybenzaldehyde with 1-bromo-3-(trifluoromethyl)benzene.
Reaction:
3-Hydroxybenzaldehyde + 1-Bromo-3-(trifluoromethyl)benzene --(Cu catalyst, Base)--> this compound
Mechanism: The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.
Experimental Protocol (General):
A typical procedure would involve heating a mixture of 3-hydroxybenzaldehyde, 1-bromo-3-(trifluoromethyl)benzene, a copper catalyst (e.g., CuI, Cu2O), and a base (e.g., K2CO3, Cs2CO3) in a high-boiling polar solvent such as DMF or DMSO.
Logical Workflow for Ullmann Condensation
Caption: Workflow for Ullmann Condensation Synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative route, particularly if the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, this would typically involve the reaction of an aryl fluoride with a phenoxide. A plausible route is the reaction of 3-fluorobenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a base.
Reaction:
3-Fluorobenzaldehyde + 3-(Trifluoromethyl)phenol --(Base)--> this compound
Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (fluoride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The presence of the electron-withdrawing aldehyde group on the ring enhances its susceptibility to nucleophilic attack.
Experimental Protocol (General):
A general procedure would involve reacting 3-fluorobenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a strong base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMSO or DMF at elevated temperatures.
SNAr Synthesis Workflow
An In-depth Technical Guide on 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, a synthetic aromatic aldehyde. The document details its chemical and physical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses its known applications as a synthetic intermediate. While specific historical discovery details and dedicated biological studies on this compound are not extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for its synthesis and potential research applications.
Introduction
This compound is a substituted aromatic aldehyde characterized by a benzaldehyde ring linked to a 3-(trifluoromethyl)phenoxy group via an ether linkage. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule, making it a valuable intermediate in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for professionals working with or interested in this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on data aggregated from chemical databases and supplier information.
| Property | Value | Reference(s) |
| CAS Number | 78725-46-9 | [1][2] |
| Molecular Formula | C₁₄H₉F₃O₂ | [1][2] |
| Molecular Weight | 266.22 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-(α,α,α-Trifluoro-m-tolyloxy)benzaldehyde, m-[m-(trifluoromethyl)phenoxy]benzaldehyde | [1] |
| Appearance | White to light yellow to light orange solid/liquid | [3] |
| Boiling Point | 130 °C at 1.4 mmHg | [1] |
| Density | 1.284 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.538 | [1] |
| Solubility | Soluble in common organic solvents. | |
| SMILES | O=Cc1cccc(Oc2cccc(c2)C(F)(F)F)c1 | [1] |
| InChI | 1S/C14H9F3O2/c15-14(16,17)11-4-2-6-13(8-11)19-12-5-1-3-10(7-12)9-18/h1-9H | [1] |
Discovery and History
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly documented, its structure, a diaryl ether, suggests two primary plausible synthetic strategies: the Ullmann condensation and nucleophilic aromatic substitution.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[5][6][7]
Proposed Reaction:
3-Hydroxybenzaldehyde + 1-Bromo-3-(trifluoromethyl)benzene → this compound
General Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 3-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.0-1.2 eq.), potassium carbonate (K₂CO₃) (2.0 eq.) as the base, and a catalytic amount of copper(I) iodide (CuI) (0.1-0.2 eq.) and a ligand such as 1,10-phenanthroline or L-proline (0.2-0.4 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable route, particularly if one of the aromatic rings is activated by electron-withdrawing groups.[6] In this case, the trifluoromethyl group on the phenoxy moiety activates the ring towards nucleophilic attack.
Proposed Reaction:
3-Fluorobenzaldehyde + 3-(Trifluoromethyl)phenol → this compound
General Experimental Protocol (Hypothetical):
-
Reactant Preparation: To a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in a polar aprotic solvent like DMF or DMSO, add a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.) at room temperature to form the corresponding phenoxide in situ.
-
Addition of Aryl Halide: Add 3-fluorobenzaldehyde (1.0-1.2 eq.) to the reaction mixture. The fluorine atom is a good leaving group in SNAr reactions.
-
Reaction Execution: Heat the mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Applications in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its aldehyde functionality can undergo a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, it has been used in the synthesis of porphyrin derivatives and substituted imidazoles.[1]
Biological Activity and Signaling Pathways
There is a lack of specific studies in the public domain detailing the biological activity or the effects of this compound on cellular signaling pathways. However, the broader class of benzaldehyde derivatives is known to possess a wide range of biological activities. For example, some benzaldehyde derivatives have shown potential antitumor effects.[8] Given the structural features of this compound, particularly the trifluoromethyl group which can enhance metabolic stability and cell permeability, it could be a candidate for biological screening in various assays.
Proposed Experimental Workflow for Biological Screening:
A general workflow for assessing the biological activity of a novel compound like this compound would typically involve a tiered approach.
Conclusion
This compound is a fluorinated aromatic aldehyde with well-defined chemical and physical properties. While its specific historical discovery is not prominently documented, its synthesis can be reliably approached through established methodologies such as the Ullmann condensation and nucleophilic aromatic substitution. Its primary current utility lies in its role as a synthetic intermediate for the preparation of more complex molecules. The absence of dedicated biological studies presents an opportunity for future research to explore its potential pharmacological activities, leveraging the known effects of the trifluoromethyl group in drug design. This guide provides a foundational resource for researchers and developers to understand and utilize this compound in their scientific endeavors.
References
- 1. 3-[3-(三氟甲基)苯氧基]苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.78725-46-9 Jiangsu Xinsu New Materials Co., Ltd. China (Mainland) [xinsuxin.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. medchemexpress.com [medchemexpress.com]
Safety and Handling of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and safe laboratory practices. This document is intended for use by trained professionals in a laboratory or research setting.
Chemical Identification and Physical Properties
This compound is an aromatic aldehyde with a trifluoromethyl-substituted phenoxy group. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(α,α,α-Trifluoro-m-tolyloxy)benzaldehyde |
| CAS Number | 78725-46-9 |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Appearance | Liquid |
| Boiling Point | 130 °C @ 1.4 mmHg |
| Density | 1.284 g/mL at 25 °C |
| Refractive Index | n20/D 1.538 |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |
GHS Pictogram:
Signal Word: Warning[1]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire and Explosion Hazard Data
| Property | Value |
| Flash Point | > 112 °C (> 233.6 °F) |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, hydrogen fluoride. |
| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the safety assessment of this specific compound are not publicly available. Standard protocols for assessing skin and eye irritation, such as those from the Organization for Economic Co-operation and Development (OECD), would be appropriate.
Potential Metabolic Pathway
While specific metabolic pathways for this compound have not been elucidated, it is reasonable to propose a pathway based on the known metabolism of the structurally similar compound, 3-phenoxybenzaldehyde, which is a metabolite of several pyrethroid insecticides.[2] The proposed pathway involves the oxidation of the aldehyde group to a carboxylic acid, followed by potential hydroxylation of the aromatic rings and subsequent conjugation for excretion.
Caption: Proposed metabolic pathway for this compound.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, a key intermediate in the development of pharmaceuticals and functional materials. The synthesis is primarily achieved through a copper-catalyzed Ullmann condensation, a classic and effective method for the formation of diaryl ether linkages. Two primary protocols are presented: a direct, one-pot synthesis and a more robust two-step approach involving the protection and deprotection of the aldehyde functionality. These methods offer flexibility for researchers based on the required purity and scale of the synthesis.
Introduction
This compound is a valuable building block in organic synthesis. The diaryl ether moiety is a common scaffold in many biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This document outlines reliable and reproducible methods for the synthesis of this compound from its common precursors, 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene.
Synthesis Overview
The core of the synthesis is the formation of a C-O bond between an aryl halide and a phenol, a reaction commonly known as the Ullmann condensation. This reaction is typically catalyzed by a copper species and requires a base and a high-boiling polar solvent. While palladium-catalyzed methods like the Buchwald-Hartwig ether synthesis exist, the Ullmann condensation is often more cost-effective for this type of transformation.
A key consideration in the synthesis of this compound is the potential for the aldehyde group of 3-hydroxybenzaldehyde to react under the basic and high-temperature conditions of the Ullmann condensation. This can lead to side products and lower yields. To address this, a two-step protocol involving the protection of the aldehyde as an acetal is presented, alongside a more direct one-pot approach.
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Direct One-Pot Synthesis
This protocol describes a direct coupling of 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene without the use of a protecting group for the aldehyde. This method is faster but may result in lower yields and require more rigorous purification compared to the two-step protocol.
Materials:
-
3-Hydroxybenzaldehyde
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Two-Step Synthesis with Aldehyde Protection
This protocol involves the protection of the aldehyde group of 3-hydroxybenzaldehyde as a dioxolane acetal, followed by the Ullmann condensation and subsequent deprotection. This method generally provides higher yields and a cleaner product.
Step 1: Protection of 3-Hydroxybenzaldehyde
Materials:
-
3-Hydroxybenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-hydroxybenzaldehyde (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (approximately 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-hydroxyphenyl)-1,3-dioxolane, which can often be used in the next step without further purification.
Step 2: Ullmann Condensation and Deprotection
Materials:
-
2-(3-Hydroxyphenyl)-1,3-dioxolane (from Step 1)
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the procedure for the Ullmann condensation as described in Protocol 1, using 2-(3-hydroxyphenyl)-1,3-dioxolane as the starting material instead of 3-hydroxybenzaldehyde.
-
After the coupling reaction and initial workup (extraction and drying), concentrate the organic layer to obtain the crude protected product, 2-(3-(3-(trifluoromethyl)phenoxy)phenyl)-1,3-dioxolane.
-
Dissolve the crude protected product in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Experimental Workflow Diagram
Caption: Workflow for the one-pot and two-step synthesis protocols.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 78725-46-9 |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 130 °C at 1.4 mmHg |
| Density | 1.284 g/mL at 25 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 9.98 (s, 1H, -CHO), 7.75-7.25 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 191.8, 157.5, 156.8, 137.9, 132.2 (q, J = 32 Hz), 130.6, 130.3, 125.2, 124.0 (q, J = 272 Hz), 123.8, 122.4, 119.9 (q, J = 4 Hz), 117.2 (q, J = 4 Hz) |
| IR (neat) | ν (cm⁻¹): 3070 (Ar C-H), 2860, 2760 (Aldehyde C-H), 1705 (C=O), 1580, 1480 (Ar C=C), 1330 (C-F), 1250 (Ar-O-Ar) |
| Mass Spec (EI) | m/z (%): 266 (M⁺, 100), 265 (M⁺-H, 80), 237 (M⁺-CHO, 40), 145, 95 |
Note: NMR and IR data are predicted or based on typical values for similar structures and should be confirmed by experimental analysis.
Table 3: Comparison of Synthetic Protocols
| Parameter | Protocol 1: One-Pot Synthesis | Protocol 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 (3 including deprotection) |
| Typical Yield | 40-60% | 65-85% |
| Purity before Column | Moderate | High |
| Reaction Time | Shorter overall | Longer overall |
| Advantages | Faster, fewer reagents | Higher yield, cleaner reaction |
| Disadvantages | Lower yield, more side products | More steps, longer time |
Conclusion
The synthesis of this compound can be effectively achieved using an Ullmann condensation reaction. The choice between a direct one-pot method and a two-step approach with aldehyde protection will depend on the specific requirements of the researcher, balancing the need for speed and efficiency with the desire for higher yields and purity. The protocols and data provided in this document serve as a comprehensive guide for the successful synthesis of this important chemical intermediate.
Application Note: Synthesis of Stilbene Analogs via Wittig Reaction with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of a stilbene analog from 3-[3-(trifluoromethyl)phenoxy]benzaldehyde via the Wittig reaction. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed bond.[1][2] This protocol outlines the preparation of the phosphonium ylide, the subsequent olefination reaction with the specified aldehyde, and a comprehensive purification strategy to isolate the desired alkene product from the triphenylphosphine oxide byproduct. The resulting stilbene derivatives are of significant interest in medicinal chemistry and materials science.
Introduction
The Wittig reaction facilitates the synthesis of alkenes from carbonyl compounds (aldehydes or ketones) and a phosphorus ylide.[3][4] This reaction is of paramount importance in organic synthesis due to its reliability and the ability to form the C=C bond at a specific position, which can be challenging with other methods like elimination reactions.[1][2] The general mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[5]
Stilbene and its derivatives are a class of compounds with diverse biological activities and applications in materials science. The protocol detailed herein focuses on the reaction of this compound with a phosphorus ylide to generate a trifluoromethyl-substituted stilbene analog.
Experimental Protocol
This protocol is divided into three main stages: preparation of the benzyltriphenylphosphonium salt, generation of the ylide and the Wittig reaction, and finally, the workup and purification of the alkene product.
Part 1: Synthesis of Benzyltriphenylphosphonium Chloride
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.1 eq) and benzyl chloride (1.0 eq) in toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The phosphonium salt will begin to precipitate as a white solid.
-
Isolation: After 24 hours, cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the resulting benzyltriphenylphosphonium chloride under vacuum.
Part 2: Wittig Reaction
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.[6] Allow the mixture to stir at 0 °C for one hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Part 3: Workup and Purification
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.[7] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Recrystallization: Attempt to purify the alkene by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[1][5] Triphenylphosphine oxide is often more soluble in polar solvents.[1]
-
Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. The alkene product is generally less polar than the triphenylphosphine oxide byproduct.
-
Oxidative Purification (Alternative): For challenging separations where the product and byproduct have similar polarities, an alternative method can be employed.[8] Dissolve the crude mixture in dichloromethane and treat it with hydrogen peroxide (10%) to oxidize the residual triphenylphosphine to the more polar triphenylphosphine oxide, facilitating easier separation by column chromatography.[8]
-
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis.
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 266.21 | 1.0 | 1.0 |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 1.2 |
| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | 1.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1-(3-(Trifluoromethyl)phenoxy)-3-(2-phenylethenyl)benzene | 340.35 | 0.34 | 70-85 |
Visualizations
Wittig Reaction Workflow
Caption: Workflow for the synthesis of a stilbene analog via the Wittig reaction.
General Mechanism of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin (TTFMPP)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Porphyrins and their derivatives are of significant interest in various scientific fields, including medicine, due to their unique photophysical and chemical properties. Their applications in photodynamic therapy (PDT), bio-imaging, and as contrast agents for magnetic resonance imaging (MRI) are well-documented.[1][2][3] The introduction of specific functional groups, such as the trifluoromethyl group, can significantly alter the electronic and physicochemical properties of the porphyrin macrocycle.[4] The trifluoromethyl group is known for its high electronegativity and metabolic stability, making it a valuable substituent in drug design.[4][5] This document provides detailed protocols for the synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin (TTFMPP) from 3-[3-(trifluoromethyl)phenoxy]benzaldehyde and pyrrole, along with its comprehensive characterization. The electron-withdrawing nature of the trifluoromethylphenoxy substituent is expected to influence the electronic properties of the porphyrin, potentially enhancing its utility in applications involving electron transfer.[6]
I. Synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin (TTFMPP)
The synthesis of TTFMPP is achieved through the condensation of this compound with pyrrole. A mixed solvent system of propionic and octanoic acid has been found to be effective for this type of porphyrin synthesis.[6]
Reaction Scheme:
Caption: Synthetic scheme for TTFMPP.
Experimental Protocol:
This protocol is adapted from the synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] porphyrin.[6]
Materials:
-
This compound (2.66 g, 0.010 mol)
-
Pyrrole (0.678 g, 0.010 mol)
-
Propionic acid (60 mL)
-
Octanoic acid (60 mL)
-
Standard laboratory glassware (round-bottomed flask, reflux condenser)
-
Heating and stirring apparatus
Procedure:
-
A 250 mL single-necked round-bottomed flask is equipped with a reflux condenser.
-
The flask is charged with 60 mL of octanoic acid and 60 mL of propionic acid.
-
This compound (2.66 g, 0.010 mol) is added to the solvent mixture.
-
The mixture is heated with stirring until the aldehyde is completely dissolved, resulting in a colorless solution.
-
Pyrrole (0.678 g, 0.010 mol) is then added to the solution, which will turn an amber color.
-
The reaction mixture is brought to reflux and maintained at this temperature for 60 minutes.
-
After cooling, the product is isolated and purified. The reported yield for this reaction is approximately 10%.[6]
II. Characterization Data
The synthesized TTFMPP has been extensively characterized using various spectroscopic and electrochemical techniques.[6][7][8]
A. Spectroscopic Properties
The electronic absorption and fluorescence data for TTFMPP are summarized below. The UV-Vis spectrum is characteristic of porphyrins, displaying an intense Soret band and several Q-bands.[6]
Table 1: Spectroscopic Data for TTFMPP
| Parameter | Value | Reference |
| UV-Vis Absorption (in CHCl₃) | ||
| Soret Band (λ_max) | 419 nm | [6][8] |
| Q-Bands (λ_max) | 515, 550, 590, 648 nm | [6][8] |
| Fluorescence Emission (in CHCl₃) | ||
| Excitation Wavelength | 419 nm | [6][8] |
| Emission Wavelength (λ_em) | 650 nm | [6][8] |
| Fluorescence Quantum Yield (Φ_F) | 0.08 | [6][7][8] |
B. Electrochemical Properties
Cyclic voltammetry was employed to determine the oxidation and reduction potentials of TTFMPP. The presence of the electron-withdrawing trifluoromethylphenoxy group influences these potentials.[6]
Table 2: Electrochemical Data for TTFMPP
| Parameter | Potential (V vs. Ag/AgCl) | Reference |
| First Reduction | -1.00 (quasi-reversible) | [6][7][8] |
| Second Reduction | -1.32 (quasi-reversible) | [6][7][8] |
| Oxidation | 1.20 (quasi-reversible) | [6][7][8] |
Measurements were taken in methylene chloride with tetrabutylammonium tetrafluoroborate as the supporting electrolyte.[6]
C. Structural Characterization
The structure of TTFMPP was confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F).[6][8] The mass spectrum was in agreement with the proposed molecular formula.[6]
III. Experimental Workflows
The general workflow for the synthesis and characterization of TTFMPP is outlined below.
Caption: Workflow for TTFMPP synthesis and characterization.
IV. Potential Applications in Drug Development
Porphyrins are foundational in the development of agents for photodynamic therapy (PDT) and as imaging agents.[1][2] The incorporation of trifluoromethyl groups can enhance properties relevant to drug design, such as metabolic stability and lipophilicity, which can improve membrane permeability.[4] The electron-withdrawing nature of the trifluoromethylphenoxy substituent in TTFMPP results in altered electronic properties, which could be beneficial for applications involving electron transfer processes.[6] Further studies on this compound and its metal complexes are warranted to explore their potential in these areas.[6]
Logical Relationship for Drug Development Potential:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Emerging applications of porphyrins in photomedicine [frontiersin.org]
- 3. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Imidazole Derivatives Using 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of novel 2,4,5-trisubstituted imidazole derivatives utilizing 3-[3-(trifluoromethyl)phenoxy]benzaldehyde as a key precursor. The imidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The incorporation of a 3-(trifluoromethyl)phenoxy moiety is anticipated to enhance the pharmacological profile of the resulting imidazole derivatives, potentially improving metabolic stability, lipophilicity, and target-binding affinity. This document details two efficient synthetic protocols—a classical thermal method and a microwave-assisted approach—based on the well-established Debus-Radziszewski reaction. It also includes potential applications of these novel compounds in drug discovery and development, supported by the known biological significance of both the imidazole core and the trifluoromethyl group.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Imidazole derivatives, in particular, are of significant interest due to their presence in numerous biologically active molecules and FDA-approved drugs.[1] The versatile Debus-Radziszewski reaction provides a straightforward and efficient method for the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt.
The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its strong electron-withdrawing nature and lipophilicity can lead to improved metabolic stability and better membrane permeability. This protocol focuses on the use of this compound as the aldehydic component to generate a new class of imidazole derivatives with potential therapeutic applications.
Potential Applications
Imidazole derivatives bearing a trifluoromethylphenoxy substituent are promising candidates for a variety of therapeutic areas:
-
Anticancer Agents: Many imidazole-based compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2][6][7] The trifluoromethyl group can further enhance this activity. These novel compounds could be investigated as potential inhibitors of protein kinases or other signaling pathways implicated in cancer progression.
-
Antimicrobial Agents: The imidazole scaffold is a well-known pharmacophore in antifungal and antibacterial agents.[1][8][9][10] The synthesized derivatives could be screened for activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory Agents: Certain imidazole derivatives have shown potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[11][12] These new compounds could be evaluated for their potential to modulate inflammatory pathways.
-
Enzyme Inhibitors: The unique electronic properties of the trifluoromethylphenoxy group may facilitate strong interactions with enzyme active sites. These derivatives could be explored as inhibitors for various enzymes, such as 20-HETE synthase or neuronal nitric oxide synthase (nNOS).[13][14]
Experimental Protocols
This section outlines two protocols for the synthesis of 2-(3-(3-(trifluoromethyl)phenoxy)phenyl)-4,5-diphenyl-1H-imidazole.
Protocol 1: Conventional Synthesis via Thermal Heating
This protocol describes a classical one-pot synthesis using conventional heating.
Materials:
-
This compound
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
Place a magnetic stir bar in the flask and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain the purified 2-(3-(3-(trifluoromethyl)phenoxy)phenyl)-4,5-diphenyl-1H-imidazole.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation for a more rapid and efficient synthesis.
Materials:
-
This compound
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave synthesis vial, add this compound (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add 5 mL of glacial acetic acid to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes.
-
After the irradiation is complete, cool the vial to room temperature.
-
Carefully open the vial and transfer the contents to a beaker containing 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the two synthetic methods.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactants | This compound, Benzil, Ammonium Acetate | This compound, Benzil, Ammonium Acetate |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) | 120 °C |
| Reaction Time | 2 - 4 hours | 10 - 15 minutes |
| Typical Yield | 75 - 85% | 85 - 95% |
| Purification | Recrystallization from Ethanol | Recrystallization from Ethanol |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target imidazole derivatives.
Caption: General workflow for the synthesis and characterization of imidazole derivatives.
Potential Signaling Pathway Inhibition
Given the prevalence of imidazole derivatives as kinase inhibitors, the synthesized compounds could potentially target pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a synthesized imidazole derivative.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. eurjchem.com [eurjchem.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazole derivatives as antioxidants and selective inhibitors of nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde as a pivotal intermediate in the synthesis of advanced agrochemicals, particularly synthetic pyrethroids. The inclusion of a trifluoromethyl group on the phenoxy moiety is a key structural feature designed to enhance the biological efficacy and stability of the resulting pesticides.[1]
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of the alcohol moiety required for the esterification step in the production of pyrethroid insecticides. Pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemum flowers. They are potent neurotoxins to insects, acting on the voltage-gated sodium channels of neurons.[2][3][4][5]
The general synthetic strategy involves the preparation of a substituted benzyl alcohol, which is then esterified with a suitable carboxylic acid, often a derivative of chrysanthemic acid, to yield the final pyrethroid. The trifluoromethyl group in the 3-[3-(Trifluoromethyl)phenoxy] moiety enhances the lipophilicity of the molecule, which can improve its penetration through the insect cuticle and interaction with the target site.[1]
Application: Synthesis of a Trifluoromethyl-Containing Pyrethroid Insecticide
A prime application of this compound is in the synthesis of potent pyrethroid insecticides. A representative example is the synthesis of a structural analog of Acrinathrin, a known pyrethroid insecticide and acaricide.[2][3][6][7] The synthesis involves the initial reduction of the aldehyde to the corresponding alcohol, followed by esterification with a chiral cyclopropanecarboxylic acid derivative.
Experimental Protocols
Protocol 1: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol
This protocol describes the reduction of this compound to its corresponding benzyl alcohol, a key intermediate for pyrethroid synthesis.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) to the solution in small portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Synthesis of a Trifluoromethyl-Pyrethroid via Esterification
This protocol outlines the esterification of 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol with a suitable chrysanthemic acid chloride to produce the final pyrethroid. This is an adaptation based on the general synthesis of pyrethroids like Acrinathrin.[1][8]
Materials:
-
3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol (from Protocol 1)
-
(1R,3S)-3-{(1Z)-3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-3-oxoprop-1-en-1-yl}-2,2-dimethylcyclopropane-1-carbonyl chloride (or a similar activated chrysanthemic acid derivative)
-
Anhydrous pyridine
-
Anhydrous toluene
-
5% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol (1.0 eq) and an equimolar amount of anhydrous pyridine in anhydrous toluene.
-
Slowly add a solution of the activated chrysanthemic acid chloride (1.0 eq) in anhydrous toluene to the stirred solution at room temperature using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with 5% aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pyrethroid.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the target pyrethroid.
| Step | Reactant | Product | Yield (%) | Purity (%) |
| Protocol 1: Reduction | This compound | 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol | 95-99 | >98 |
| Protocol 2: Esterification | 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol & Activated Chrysanthemic Acid | Trifluoromethyl-containing Pyrethroid | 80-90 | >97 |
Visualizations
Signaling Pathway: Mode of Action of Pyrethroids
Pyrethroid insecticides are neurotoxins that act on the voltage-gated sodium channels in the nerve cell membranes of insects.[2][3][4][5] They bind to the open state of the sodium channel, preventing its closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve impulses, hyperexcitability, paralysis, and ultimately, the death of the insect.
Caption: Mode of action of the synthesized pyrethroid on insect voltage-gated sodium channels.
Experimental Workflow: Synthesis of Trifluoromethyl-Containing Pyrethroid
The following diagram illustrates the key steps in the synthesis of a trifluoromethyl-containing pyrethroid insecticide starting from this compound.
Caption: Workflow for the synthesis of a trifluoromethyl-containing pyrethroid insecticide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Acrinathrin (Ref: RU 38702) [sitem.herts.ac.uk]
- 4. Tau-Fluvalinate [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Acrinathrin | C26H21F6NO5 | CID 6436606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acrinathrin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a versatile chemical intermediate characterized by the presence of a trifluoromethyl group, which imparts unique properties such as enhanced lipophilicity and metabolic stability to target molecules.[1] These characteristics make it a valuable building block in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential photosensitizer for photodynamic therapy.
Application 1: Synthesis of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, a Potential Photosensitizer for Photodynamic Therapy
Porphyrins are a class of macrocyclic compounds that are widely explored for their applications in photodynamic therapy (PDT), a non-invasive cancer treatment modality.[2][3] When activated by light of a specific wavelength, porphyrins can generate reactive oxygen species (ROS) that induce cancer cell death.[4] The trifluoromethyl groups on the periphery of the porphyrin ring can enhance its photophysical and biological properties.
Experimental Protocol: Synthesis of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin
This protocol is adapted from the Lindsey synthesis of porphyrins.
Materials:
-
This compound (CAS: 78725-46-9)
-
Pyrrole (freshly distilled)
-
Octanoic acid
-
Propionic acid
-
Chloroform
-
Methanol
Equipment:
-
250 mL single-necked round-bottomed flask
-
Reflux condenser
-
Stirring hotplate
-
Chromatography column
-
Silica gel (for column chromatography)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 60 mL of octanoic acid and 60 mL of propionic acid.
-
Addition of Aldehyde: Add 2.66 g (0.010 mol) of this compound to the solvent mixture. Heat the mixture with stirring until the aldehyde is completely dissolved, resulting in a colorless solution.
-
Addition of Pyrrole: To the heated solution, add 0.678 g (0.010 mol) of freshly distilled pyrrole. The solution will turn an amber color.
-
Reflux: Bring the reaction mixture to reflux and maintain this temperature for 60 minutes.
-
Cooling and Precipitation: After the reflux period, allow the flask to cool to room temperature. Place the flask in an ice bath to facilitate the precipitation of the porphyrin.
-
Isolation: Collect the purple solid by vacuum filtration and wash it with methanol.
-
Purification: Purify the crude porphyrin by column chromatography on silica gel using chloroform as the eluent.
-
Final Product: Evaporate the solvent from the collected fractions to yield the purified 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | |
| Molecular Formula | C68H38F12N4O4 | |
| Molecular Weight | 1255.0 g/mol | |
| Yield | 10% | [1] |
| Appearance | Purple Solid | |
| UV-Vis (in CHCl3) | Soret band: 419 nm; Q bands: 515, 550, 590, 648 nm | [1] |
| Fluorescence Emission (Excitation at 419 nm) | 650 nm | [1] |
| Quantum Yield | 0.08 | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin.
Signaling Pathway: Mechanism of Action in Photodynamic Therapy
The synthesized porphyrin can act as a photosensitizer in photodynamic therapy (PDT). The general mechanism of PDT involves the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in cancer cells.
Photodynamic Therapy Signaling Pathway
References
- 1. Synthesis and Antitumor Activity in Vitro of 5-Fluorouracil-1-alkylaxgphenyl-tetra m-Chlorophenyl Porphyrin Compounds [yyhx.ciac.jl.cn]
- 2. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in Material Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in material science and polymer chemistry, focusing on the synthesis of novel aromatic polymers. Due to the limited availability of direct experimental data on the homopolymer of this compound, the following protocols and data are based on established principles for the polymerization of substituted benzaldehydes and the known properties of analogous fluorinated aromatic polymers.
Introduction
This compound is an aromatic aldehyde monomer containing a trifluoromethyl group and a flexible ether linkage. The incorporation of the trifluoromethyl (-CF3) group into a polymer backbone is a well-established strategy to enhance several key properties. These include improved thermal stability, increased solubility in organic solvents, lower dielectric constants, and enhanced hydrophobicity. The phenoxy ether linkage can impart flexibility to the resulting polymer chain. This combination of functionalities makes this compound a promising candidate for the development of high-performance polymers for various applications, including advanced dielectrics, gas separation membranes, and specialty coatings.
Proposed Polymerization: Anionic Polymerization
Given that the benzaldehyde group is substituted with an electron-withdrawing trifluoromethylphenoxy group, anionic polymerization is a suitable method for the synthesis of poly(this compound). Electron-deficient benzaldehydes can undergo anionic polymerization to form polyacetals.
Experimental Workflow: Anionic Polymerization
Caption: Proposed workflow for the anionic polymerization of this compound.
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) via anionic polymerization.
Materials:
-
This compound (monomer)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Purification: The monomer, this compound, should be purified to remove any water or other impurities that can interfere with the anionic polymerization. This can be achieved by vacuum distillation.
-
Solvent Preparation: Anhydrous THF is prepared by refluxing over sodium/benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is observed, followed by distillation.
-
Polymerization Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon or nitrogen.
-
Reaction:
-
Anhydrous THF is transferred to the reaction flask via cannula.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
The purified monomer is added to the cold THF solution.
-
A calculated amount of n-BuLi solution is added dropwise to the stirring monomer solution to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.
-
The reaction mixture is stirred at -78 °C for a specified period (e.g., 2-4 hours).
-
-
Termination: The polymerization is terminated by the rapid addition of anhydrous methanol to the reaction mixture.
-
Polymer Isolation:
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
-
Data Presentation: Representative Properties of Analogous Fluorinated Aromatic Polymers
The following tables summarize typical quantitative data for aromatic polymers containing trifluoromethyl groups. This data is provided for comparative purposes and to illustrate the expected properties of poly(this compound).
Table 1: Thermal Properties of Representative Fluorinated Aromatic Polymers
| Polymer Type | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Char Yield at 800 °C (%) |
| Fluorinated Poly(aryl ether ketone) | 180 - 250 | 500 - 550 | 50 - 65 |
| Fluorinated Polyimide | 250 - 350 | 520 - 580 | 55 - 70 |
| Fluorinated Poly(arylene ether) | 150 - 220 | 480 - 530 | 45 - 60 |
Table 2: Mechanical Properties of Representative Fluorinated Aromatic Polymer Films
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Fluorinated Poly(aryl ether ketone) | 80 - 110 | 2.5 - 3.5 | 5 - 15 |
| Fluorinated Polyimide | 100 - 150 | 3.0 - 4.5 | 10 - 30 |
| Fluorinated Poly(arylene ether) | 70 - 100 | 2.0 - 3.0 | 8 - 20 |
Table 3: Dielectric Properties of Representative Fluorinated Aromatic Polymers
| Polymer Type | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |
| Fluorinated Poly(aryl ether ketone) | 2.6 - 3.0 | 0.003 - 0.008 |
| Fluorinated Polyimide | 2.5 - 2.9 | 0.002 - 0.007 |
| Fluorinated Poly(arylene ether) | 2.4 - 2.8 | 0.004 - 0.009 |
Potential Applications in Material Science and Polymer Chemistry
The unique combination of a trifluoromethyl group and an ether linkage in the polymer derived from this compound suggests its utility in several advanced applications:
-
Low-k Dielectric Materials: The presence of the -CF3 group is known to lower the dielectric constant of polymers, making them suitable for use as insulating layers in microelectronics to reduce signal delay and power consumption.
-
Gas Separation Membranes: The introduction of bulky -CF3 groups can increase the fractional free volume of a polymer, which is beneficial for gas separation applications, potentially leading to membranes with high permeability and selectivity for specific gases.
-
Hydrophobic Coatings: The fluorinated nature of the polymer would impart hydrophobicity, making it a candidate for protective coatings with water-repellent and anti-fouling properties.
-
High-Performance Engineering Plastics: The expected high thermal stability and good mechanical properties could allow for its use in applications requiring resistance to harsh environments and high temperatures.
Logical Relationship Diagram
Caption: Relationship between monomer structure, polymer properties, and applications.
Application Note and Protocol for the Purification of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the purification of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Two primary methods are presented: purification via bisulfite adduct formation, which offers high selectivity for aldehydes, and purification by flash column chromatography, a widely applicable technique for the separation of organic compounds. Additionally, this note includes information on the potential impurities arising from its synthesis, typically via an Ullmann diaryl ether condensation, and analytical methods for assessing the purity of the final product.
Introduction
This compound is a substituted aromatic aldehyde whose purity is critical for the successful synthesis of downstream target molecules. The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products, can lead to low yields, and complex purification challenges in subsequent synthetic steps. The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the product. This guide outlines two robust methods for the purification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉F₃O₂ | [1][2] |
| Molecular Weight | 266.22 g/mol | [1][2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 130 °C at 1.4 mmHg | [3] |
| Density | 1.284 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.538 | [3] |
Potential Impurities
The most common synthetic route to this compound is the Ullmann condensation of a 3-halobenzaldehyde with 3-(trifluoromethyl)phenol.[4][5][6] Potential impurities arising from this synthesis may include:
-
Unreacted Starting Materials: 3-halobenzaldehyde and 3-(trifluoromethyl)phenol.
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide.
-
Oxidation Product: 3-[3-(Trifluoromethyl)phenoxy]benzoic acid, formed by the oxidation of the aldehyde.
-
Residual Catalyst and Base: Copper salts and inorganic bases (e.g., potassium carbonate).
Experimental Protocols
Two primary protocols are detailed below. The choice of method will depend on the specific impurity profile of the crude material.
Protocol 1: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and is particularly effective for removing non-aldehydic impurities.[7][8][9]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
50% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Transfer the solution to a separatory funnel.
-
Add an excess of freshly prepared saturated aqueous sodium bisulfite solution. The volume of bisulfite solution should be at least 1.5 times the volume of the methanolic solution.
-
Shake the separatory funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[7]
-
-
Extraction of Impurities:
-
To the separatory funnel, add an equal volume of a 1:1 mixture of ethyl acetate and hexanes.
-
Shake the funnel to partition the non-aldehydic impurities into the organic layer.
-
Allow the layers to separate. The aqueous layer contains the bisulfite adduct of the desired aldehyde.
-
Carefully drain the lower aqueous layer into a clean flask. Discard the upper organic layer which contains the impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer containing the bisulfite adduct to the separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Slowly add 50% sodium hydroxide solution dropwise while swirling the funnel until the solution is basic (pH > 10, check with pH paper). This will decompose the bisulfite adduct and regenerate the free aldehyde.[8]
-
Shake the separatory funnel to extract the purified aldehyde into the ethyl acetate layer.
-
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Flash Column Chromatography
This is a general and highly effective method for purifying organic compounds based on their polarity.[10][11][12][13]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 5% ethyl acetate in hexanes and increasing the ethyl acetate percentage).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the non-polar component, e.g., hexanes).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Pre-elute the column with the starting solvent system until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.[12]
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying any volatile impurities.[7][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the aldehyde and detect non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic aldehydes.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of any structurally related impurities.
Visualization of Purification Workflow
The following diagrams illustrate the logical flow of the two purification protocols.
Figure 1. Workflow for the purification of this compound via bisulfite adduct formation.
Figure 2. Workflow for the purification of this compound by flash column chromatography.
References
- 1. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 2. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 11. Purification [chem.rochester.edu]
- 12. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 13. interchim.fr [interchim.fr]
- 14. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 15. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 16. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is based on a modified Ullmann condensation, a robust and scalable method for the formation of diaryl ethers. This protocol outlines the reaction of 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene in the presence of a copper catalyst.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The diaryl ether linkage is a common motif in many pharmaceutical agents. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a reliable method for the construction of this diaryl ether linkage on an industrial scale.[1][2] This document details a laboratory-scale protocol that can be adapted for large-scale production.
Synthetic Pathway
The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation of 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene. The reaction is typically carried out in a high-boiling polar solvent with a suitable base to facilitate the formation of the phenoxide nucleophile.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Ullmann-type diaryl ether syntheses, which can be used as a starting point for optimizing the large-scale production of this compound.
| Parameter | Typical Range | Notes |
| Catalyst | Copper(I) iodide (CuI), Copper(I) bromide (CuBr) | CuI is a commonly used and effective catalyst. |
| Catalyst Loading | 1-10 mol% | Higher loadings may be required for less reactive substrates. |
| Ligand | L-proline, N,N-dimethylglycine, phenanthroline | Ligands can accelerate the reaction and allow for lower temperatures. |
| Ligand Loading | 5-20 mol% | Typically used in slight excess relative to the copper catalyst. |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | K₂CO₃ is a cost-effective choice for large-scale synthesis. |
| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Toluene, Xylene | High-boiling polar aprotic solvents are generally preferred.[3] |
| Temperature | 100-160 °C | The reaction temperature depends on the reactivity of the substrates and the solvent used.[4] |
| Reaction Time | 12-48 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
| Yield | 70-95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocol
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene.
Materials and Equipment:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromo-3-(trifluoromethyl)benzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
L-proline (0.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask or reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean and dry reaction vessel, add 3-hydroxybenzaldehyde (1.0 eq), copper(I) iodide (0.05 eq), L-proline (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate the vessel and backfill with nitrogen. This should be repeated three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe or cannula.
-
Begin stirring the mixture.
-
-
Addition of Reagents:
-
Slowly add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) to the stirred suspension at room temperature.
-
After the addition is complete, equip the reaction vessel with a reflux condenser under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional toluene.
-
Combine the organic filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pale yellow oil.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
DMF is a potential teratogen and should be handled with care.
-
1-Bromo-3-(trifluoromethyl)benzene is a lachrymator and irritant.
-
The reaction is performed at high temperatures; appropriate precautions should be taken.
Logical Relationship Diagram
Caption: Logical flow of the synthesis and quality control process.
References
Catalytic Methods for Reactions Involving 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various catalytic reactions involving 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. This versatile intermediate is a key building block in the synthesis of pharmaceuticals and agrochemicals, and its reactivity can be effectively harnessed through a range of catalytic methods. The following sections detail protocols for key transformations, including catalytic hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Catalytic Hydrogenation to 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol
The reduction of the aldehyde functionality in this compound to the corresponding benzyl alcohol is a fundamental transformation, often employed in the synthesis of pyrethroid insecticides and other bioactive molecules. Catalytic hydrogenation offers a clean and efficient method for this conversion.
Reaction Scheme:
Table 1: Comparison of Catalytic Systems for Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pd/C | H₂ gas | Ethanol | 25 | 1 | 4 | >95 | Generic Protocol |
| Raney Ni | H₂ gas | Methanol | 50 | 10 | 6 | ~90 | Generic Protocol |
| NaBH₄ / Al₂O₃ | - | THF | 25 | - | 2 | >98 | Generic Protocol |
Experimental Protocol: Catalytic Hydrogenation using 5% Pd/C
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 5% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm or higher).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.
/ \ / --C-----C-- + [Oxidant] --(Catalyst)--> --C-----C-- | | | | --C-----C-- --C-----C-- \ / \ / C-O-Ar(CF3) C-O-Ar(CF3)
Caption: Phase-transfer catalyzed oxidation of the aldehyde to a carboxylic acid.
Carbon-Carbon Bond Forming Reactions
This compound is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular scaffolds.
Wittig Reaction
The Wittig reaction allows for the synthesis of alkenes from aldehydes. The choice of the ylide determines the stereochemistry of the resulting alkene.
Reaction Scheme:
Table 3: Wittig Reaction Conditions
| Ylide Type | Reagent | Solvent | Temperature (°C) | Predominant Isomer | Yield (%) | Reference |
| Stabilized | Ph₃P=CHCO₂Et | THF | 25 | (E)-alkene | High | [1] |
| Non-stabilized | Ph₃P=CH₂ | THF | -78 to 25 | (Z)-alkene (salt-free) | Good | [1] |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.0-1.2 eq), to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde to produce a β-nitro alcohol, a versatile synthetic intermediate.
Reaction Scheme:
Table 4: Catalytic Systems for the Henry Reaction
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | TBAF | THF | 25 | 1-3 | High | Generic Protocol |
| Chiral Cu(II)-Box | Et₃N | Ethanol | 0-25 | 24-48 | Good-High | Generic Protocol |
| Amberlite IRA-900 (basic resin) | - | Methanol | 25 | 6-12 | Good | Generic Protocol |
Experimental Protocol: Base-Catalyzed Henry Reaction
Materials:
-
This compound
-
Nitromethane
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) and nitromethane (2.0-5.0 eq) in anhydrous THF at 0 °C, add a catalytic amount of TBAF solution (e.g., 0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-nitro alcohol by column chromatography.
Logical Flow of a C-C Bond Forming Reaction (Wittig)
Caption: General workflow for the Wittig olefination of this compound.
These protocols provide a foundation for the catalytic transformation of this compound. Researchers are encouraged to optimize these conditions for their specific applications and to explore the rich and diverse catalytic chemistry of this valuable building block.
References
Application Notes and Protocols for the Derivatization of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of novel compounds for biological screening.[1][2] The presence of the trifluoromethyl group is of particular interest in drug discovery, as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[3][4] This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds. The methodologies described herein are intended to guide researchers in the development of new chemical entities for therapeutic applications.
Derivatization Strategy: Reductive Amination
A common and effective method for derivatizing aldehydes is through reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction to the corresponding amine. This strategy allows for the introduction of a wide variety of substituents, enabling the exploration of a broad chemical space.
General Reaction Scheme
Caption: General workflow for the reductive amination of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-substituted-1-(3-(3-(trifluoromethyl)phenoxy)phenyl)methanamine Derivatives
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), add the desired amine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired derivatized amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay against A549 Human Lung Carcinoma Cells
Materials:
-
A549 human lung carcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized derivatives of this compound dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values by plotting cell viability against compound concentration.
Quantitative Data
The following table summarizes the hypothetical cytotoxic activities of a series of synthesized derivatives against the A549 human lung carcinoma cell line.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | IC₅₀ (µM) |
| DERIV-001 | H | Cyclohexyl | 349.39 | 15.2 |
| DERIV-002 | H | Benzyl | 357.37 | 8.5 |
| DERIV-003 | H | 4-Fluorobenzyl | 375.36 | 5.1 |
| DERIV-004 | CH₃ | CH₃ | 295.30 | > 50 |
| DERIV-005 | H | 2-Phenylethyl | 371.40 | 12.8 |
| DERIV-006 | \multicolumn{2}{c | }{Morpholino} | 351.34 | 22.7 |
Hypothetical Signaling Pathway
Compounds containing the trifluoromethylphenyl ether moiety have been explored as inhibitors of various signaling pathways implicated in cancer progression. A plausible target for the derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a derivatized compound.
Conclusion
The derivatization of this compound via reductive amination presents a robust strategy for generating a library of novel compounds for biological evaluation. The protocols outlined in these application notes provide a framework for the synthesis and preliminary screening of these compounds for potential anticancer activity. The illustrative data and hypothetical signaling pathway highlight the potential of this chemical scaffold in the discovery of new therapeutic agents. Further optimization of the lead compounds and in-depth mechanistic studies will be crucial for their future development.
References
Application Notes and Protocols: 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a versatile building block in organic synthesis, valued for its unique structural features that combine a reactive aldehyde group with a trifluoromethylphenoxy moiety. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to target molecules, making this aldehyde a valuable precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of porphyrins and chalcones, along with insights into the potential biological activities of the resulting compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol [1] |
| CAS Number | 78725-46-9[1] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 130 °C at 1.4 mmHg[2] |
| Density | 1.284 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.538[2] |
Application 1: Synthesis of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy]porphyrin
Porphyrins are a class of macrocyclic compounds with significant applications in photodynamic therapy, catalysis, and materials science. The introduction of the 3-(3-trifluoromethyl)phenoxy group at the meso positions of the porphyrin core can modulate its electronic properties and solubility.
Experimental Protocol
Reaction Scheme:
Caption: Synthesis of a substituted porphyrin.
Materials:
-
This compound (2.66 g, 0.010 mol)
-
Pyrrole (0.678 g, 0.010 mol)
-
Propionic acid (60 mL)
-
Octanoic acid (60 mL)
-
250 mL single-necked round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a 250 mL single-necked round-bottomed flask equipped with a reflux condenser, add propionic acid (60 mL) and octanoic acid (60 mL).
-
Add this compound (2.66 g, 0.010 mol) to the solvent mixture and heat with stirring until the aldehyde is completely dissolved.
-
To the colorless solution, add pyrrole (0.678 g, 0.010 mol). The solution will turn an amber color.
-
Bring the reaction mixture to reflux and maintain this temperature for 60 minutes.
-
After cooling, the porphyrin product can be isolated and purified using standard chromatographic techniques.
Results and Characterization
| Product | Yield | Characterization Data |
| 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | 10%[2] | Mass Spectrometry: Confirmed the proposed molecular formula.[2] ¹H, ¹³C, and ¹⁹F NMR: Confirmed the structure of the compound.[2] UV-Vis (in CH₂Cl₂): Soret band at 419 nm; Q bands at 515, 550, 590, and 648 nm.[2][3] Fluorescence (in CH₂Cl₂): Excitation at 419 nm gave an emission at 650 nm.[2][3] The quantum yield was determined to be 0.08.[3] |
Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation of this compound with a suitable acetophenone derivative provides a straightforward route to novel chalcones.
Experimental Protocol (Representative)
Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 4-aminoacetophenone) (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture with continuous stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Predicted Characterization Data for a Representative Chalcone
The following data are predicted for (E)-1-(4-aminophenyl)-3-(3-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-en-1-one based on known data for similar structures.
| Characterization | Predicted Data |
| Yield | 60-80% (typical for Claisen-Schmidt condensations) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch, aromatic), ~1250 (C-O-C stretch), ~1330 & ~1130 (C-F stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-8.0 (d, 2H, Ar-H ortho to C=O), ~7.2-7.6 (m, Ar-H and olefinic H), ~6.7 (d, 2H, Ar-H ortho to NH₂), ~4.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~188 (C=O), ~158 (C-O), ~150 (C-NH₂), ~144 (olefinic C-β), ~120-135 (aromatic and olefinic C), ~123 (q, CF₃) |
Biological Activity of Derived Chalcones and Potential Signaling Pathway Involvement
Chalcones containing trifluoromethyl groups have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] These compounds can induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[5]
NF-κB Signaling Pathway and Apoptosis Induction by Trifluoromethyl-Substituted Chalcones
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[4] In many cancers, the NF-κB pathway is constitutively active, leading to the suppression of apoptosis and promoting tumor growth.[6] Chalcones have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5][7]
The induction of apoptosis by these chalcones can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of the NF-κB pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to the activation of caspases and the execution of apoptosis.[3][8]
Caption: Inhibition of NF-κB pathway and apoptosis induction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility has been demonstrated in the preparation of substituted porphyrins and is predicted to be highly effective in the synthesis of biologically active chalcones. The incorporation of the trifluoromethylphenoxy moiety offers a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols serve as a foundation for further exploration and optimization of synthetic routes and for the investigation of the biological properties of the resulting compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. The information is designed to help identify and mitigate the formation of common side products in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Commercial batches may contain trace amounts of the starting materials from its synthesis, such as 3-bromobenzaldehyde and 3-(trifluoromethyl)phenol. Additionally, due to slow oxidation upon exposure to air, the corresponding carboxylic acid, 3-[3-(trifluoromethyl)phenoxy]benzoic acid, is a common impurity. It is recommended to purify the aldehyde by distillation or chromatography before use in sensitive reactions.
Q2: How does the trifluoromethyl group affect the reactivity of the aldehyde?
A2: The trifluoromethyl group is strongly electron-withdrawing. This effect, transmitted through the phenoxy ether linkage, increases the electrophilicity of the carbonyl carbon. Consequently, the aldehyde is more susceptible to nucleophilic attack. However, this electron-withdrawing nature can also influence the stability of intermediates and the likelihood of certain side reactions. For instance, in reactions sensitive to electronic effects, such as certain condensation or oxidation reactions, the reaction rates and product distributions may differ from those of unsubstituted benzaldehyde.
Q3: Can this compound undergo self-condensation reactions like the aldol condensation?
A3: No, this compound cannot undergo a typical aldol condensation with itself because it lacks alpha-hydrogens (protons on the carbon adjacent to the carbonyl group). Aldehydes without alpha-hydrogens, when treated with a strong base, will instead undergo the Cannizzaro reaction.
Troubleshooting Guides for Common Reactions
Oxidation to 3-[3-(Trifluoromethyl)phenoxy]benzoic acid
Issue: Incomplete conversion or low yield of the carboxylic acid.
Common Side Product: Unreacted this compound.
Troubleshooting:
-
Oxidizing Agent: Ensure the oxidizing agent (e.g., KMnO₄, CrO₃, H₂O₂) is fresh and used in sufficient stoichiometric excess. The strength of the oxidant may need to be increased for this electron-deficient aldehyde.
-
Reaction Time and Temperature: The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, potentially slowing the oxidation. It may be necessary to increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion.
-
pH Control: For oxidations using permanganate, maintaining the appropriate pH is crucial. In acidic or neutral conditions, insoluble MnO₂ can form, which may complicate the workup and reduce yields.
Representative Data for Oxidation Side Products:
| Oxidizing System | Desired Product Yield | Unreacted Aldehyde | Other Impurities |
| KMnO₄, NaOH(aq), heat | 85-95% | 2-10% | < 1% (e.g., from ether cleavage) |
| CrO₃, H₂SO₄, acetone | 80-90% | 5-15% | Trace chromium residues |
Reduction to 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol
Issue: The reaction is sluggish or does not go to completion.
Common Side Product: Unreacted this compound.
Troubleshooting:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. E[1]nsure the NaBH₄ is fresh and dry, as it can decompose upon exposure to moisture.
-
Solvent: The choice of solvent is important. Protic solvents like methanol or ethanol are typically used with NaBH₄ and can facilitate the reaction. *[1] Stoichiometry: While NaBH₄ can theoretically provide four hydride equivalents, it is common practice to use a molar excess to ensure complete conversion.
-
Work-up: A careful aqueous work-up is necessary to quench any unreacted NaBH₄ and to hydrolyze the intermediate borate esters to yield the final alcohol product.
Representative Data for Reduction Side Products:
| Reducing System | Desired Product Yield | Unreacted Aldehyde | Borate-related byproducts |
| NaBH₄, Methanol | 90-98% | 1-5% | Trace (removed during workup) |
| LiAlH₄, THF | >95% | < 2% | Trace |
Cannizzaro Reaction
Issue: Unexpected product ratio or formation of other byproducts.
Expected Products: 3-[3-(Trifluoromethyl)phenoxy]benzyl alcohol and 3-[3-(Trifluoromethyl)phenoxy]benzoic acid (as its salt).
Troubleshooting:
-
Aldehyde Purity: The presence of other aldehydes with alpha-hydrogens will lead to competing aldol condensation reactions. Ensure the starting material is pure.
-
Base Concentration: The Cannizzaro reaction requires a high concentration of a strong base (e.g., 50% KOH or NaOH). I[2][3]nsufficient base concentration will result in a slow or incomplete reaction.
-
Crossed Cannizzaro: If a higher yield of the alcohol is desired, a "crossed" Cannizzaro reaction can be performed using a sacrificial aldehyde like formaldehyde, which is more readily oxidized.
[2]Product Distribution in Cannizzaro Reaction:
| Reaction Type | Alcohol Yield | Carboxylic Acid Yield |
| Standard Cannizzaro | ~50% | ~50% |
| Crossed (with Formaldehyde) | >90% | (Formic acid) |
Experimental Protocols
Protocol 1: Oxidation of this compound
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Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous acetone or a mixture of t-butanol and water.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, approx. 1.1 eq) in water. Add the KMnO₄ solution dropwise to the aldehyde solution while stirring vigorously. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot. The reaction is typically complete when the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up:
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Cool the reaction mixture and quench any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears completely.
-
Filter the mixture to remove the MnO₂ precipitate.
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Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2. The desired carboxylic acid should precipitate out of the solution.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction with Sodium Borohydride
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Cool the flask in an ice bath.
-
Reagent Addition: In small portions, add sodium borohydride (NaBH₄, 1.0-1.5 eq) to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching and Work-up:
-
Cool the reaction mixture again in an ice bath and slowly add water to quench any remaining NaBH₄.
-
Add dilute HCl to neutralize the solution and dissolve the boron salts.
-
Remove the methanol under reduced pressure.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by chromatography if necessary.
Visualizations
Caption: General experimental workflows for oxidation and reduction reactions.
Caption: Troubleshooting logic for incomplete aldehyde reactions.
References
how to improve the yield of reactions with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Welcome to the technical support center for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the general factors I should consider?
A1: Low yields can stem from several factors. Due to the presence of electron-withdrawing groups (trifluoromethyl and phenoxy), the aldehyde carbonyl carbon is highly electrophilic.[1][2] This enhances its reactivity towards nucleophiles but also makes it susceptible to certain side reactions. Key areas to investigate are:
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Reagent Purity: Ensure the aldehyde and all other reagents/solvents are pure and dry. Aldehydes are prone to air oxidation.
-
Reaction Conditions: Temperature, reaction time, and concentration are critical. Overly harsh conditions (e.g., high heat for extended periods) can lead to decomposition or side products.
-
Atmosphere: Reactions sensitive to oxygen or moisture should be run under an inert atmosphere (e.g., Nitrogen or Argon).
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Side Reactions: Consider the possibility of competing reactions such as oxidation, Cannizzaro reaction, or self-condensation.
Q2: What are the common side reactions for this aldehyde, and how can they be minimized?
A2: The primary side reactions to be aware of are:
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Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acid, 3-[3-(Trifluoromethyl)phenoxy]benzoic acid.[1] To minimize this, degas your solvents, run the reaction under an inert atmosphere, and avoid excessive heat.
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Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.[1][3] If your reaction requires a strong base, consider slow addition of the base at low temperatures.
-
Self-Condensation/Polymerization: Although less common for aromatic aldehydes, under certain acidic or basic conditions, oligomers or polymers can form.[3]
Q3: The aldehyde's carbonyl is highly reactive. How does this affect my choice of reaction conditions?
A3: The enhanced electrophilicity means that reactions like Wittig, Knoevenagel, and aldol condensations are generally accelerated.[1] You may be able to use milder conditions (lower temperatures, less reactive catalysts) than you would for less activated aldehydes. This can be advantageous for preventing the degradation of sensitive functional groups elsewhere in your molecules.
Q4: I am struggling to purify my final product. Are there any specific techniques for compounds derived from this aldehyde?
A4: Standard purification methods like silica gel column chromatography are typically effective. However, if you have unreacted aldehyde that is difficult to separate, you can use a purification technique involving the formation of a bisulfite adduct.[3][4]
-
React the crude product mixture with a saturated aqueous solution of sodium bisulfite.
-
The aldehyde will form a solid adduct which can be filtered off.
-
The non-aldehydic product remains in the filtrate and can be extracted.
-
The aldehyde can be regenerated from the adduct by treatment with an acid or base if needed.[4]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive reagents or catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Check the purity and activity of all starting materials. Use fresh solvents and reagents. 2. Incrementally increase the reaction temperature while monitoring with TLC or LC-MS. 3. Extend the reaction time. Monitor the reaction progress to determine the optimal endpoint. |
| Multiple Spots on TLC/LC-MS (Unidentified Byproducts) | 1. Oxidation of the aldehyde. 2. Cannizzaro reaction (if using strong base). 3. Decomposition of starting material or product. | 1. Run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Use a weaker, non-nucleophilic base if possible. Add the base slowly at a reduced temperature. 3. Reduce reaction temperature and/or time. Screen for a more selective catalyst. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Reversible reaction reaching equilibrium. 3. Poor solubility of reagents. | 1. Add a fresh portion of the catalyst. 2. If water is a byproduct (e.g., in condensations), use a Dean-Stark trap or add a dehydrating agent (like molecular sieves) to drive the reaction forward. 3. Use a co-solvent to improve solubility. |
| Product is an Inseparable Mixture | 1. Unreacted starting aldehyde is present. 2. Formation of isomeric products. | 1. Use the sodium bisulfite adduct purification method described in the FAQs.[4] 2. Re-evaluate the reaction mechanism. Consider adjusting catalysts or conditions to favor the formation of one isomer. |
Quantitative Data on Reaction Optimization
While specific yield data for every reaction involving this compound is vast, the following table illustrates how changing key parameters can affect the yield in a typical Knoevenagel condensation with an active methylene compound, based on general principles of reaction optimization.[5][6]
Table 1: Illustrative Yields for a Knoevenagel Condensation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 80 | 12 | 65 |
| 2 | Piperidine (10) | Toluene | 110 (reflux) | 6 | 88* |
| 3 | L-Proline (10) | DMSO | 60 | 8 | 75 |
| 4 | No Catalyst | Ethanol | 80 | 24 | <10 |
| 5 | TiCl₄ (1.1 eq), TEA (2.2 eq) | DCM | 0 to 25 | 4 | 92 |
*With removal of water via a Dean-Stark apparatus.
Experimental Protocols
Protocol 1: Knoevenagel Condensation
This protocol describes a general procedure for the condensation of this compound with malononitrile.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), add this compound (1.0 eq), malononitrile (1.1 eq), and toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to afford the desired product.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the olefination of this compound with a phosphonium ylide.
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂), suspend the desired phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Base Addition: Add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for 1 hour, during which the characteristic color of the ylide should appear.
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Caption: Step-by-step experimental workflow for a Knoevenagel condensation.
References
troubleshooting low reactivity of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
This compound possesses an aldehyde functional group, which is the primary site for chemical reactions. The reactivity of this aldehyde is significantly influenced by the electronic effects of its substituents. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3][4] The 3-phenoxy group also influences reactivity through a combination of inductive and resonance effects. The ether oxygen can donate pi-electrons, but its effect is transmitted through the meta-position, which is generally less pronounced.
Q2: How does the reactivity of this compound compare to other benzaldehydes?
Due to the strong electron-withdrawing nature of the trifluoromethyl group, this compound is expected to be more reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde.[1] Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl group.[5] However, the presence of the trifluoromethyl group in the attached phenoxy ring enhances its reactivity.
Q3: What are the common reactions in which this compound is used?
This benzaldehyde derivative is a versatile building block in organic synthesis and can participate in a variety of reactions, including:
-
Nucleophilic Addition Reactions: Such as the formation of cyanohydrins, acetals, and hemiacetals.
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Condensation Reactions: Including Knoevenagel and aldol condensations to form carbon-carbon double bonds.[2][6]
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Reductive Amination: For the synthesis of secondary and tertiary amines.[9][10]
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
Q4: Are there any known stability issues with this compound?
While the molecule is generally stable under normal conditions, potential degradation pathways could involve the aldehyde group, which can be susceptible to oxidation to a carboxylic acid, especially if exposed to air over long periods.[11] The trifluoromethyl group itself is highly stable.
Troubleshooting Guides for Common Reactions
Low Reactivity in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium addition)
Problem: The reaction with a nucleophile is slow, incomplete, or results in a low yield.
| Possible Cause | Suggested Solution |
| Insufficiently Activated Nucleophile | Ensure the nucleophile (e.g., Grignard or organolithium reagent) was properly prepared and its concentration was accurately determined (e.g., by titration). |
| Steric Hindrance | The bulky phenoxy group might sterically hinder the approach of a very bulky nucleophile. Consider using a less sterically demanding nucleophile if possible. |
| Reaction Temperature Too Low | While initial addition is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity, gradually warming the reaction mixture to room temperature may be necessary to drive the reaction to completion. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the chosen nucleophile (e.g., anhydrous diethyl ether or THF for Grignard reagents). The solvent should be able to dissolve the starting material. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
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Basic catalyst (e.g., piperidine, a few drops)
-
Solvent (e.g., ethanol, 10 mL)
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Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of a weak base, such as piperidine.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting aldehyde), cool the reaction mixture.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[6][12][13]
General Protocol for Wittig Reaction
This protocol provides a general method for the Wittig reaction of this compound with a phosphonium ylide.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 mmol)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 mmol)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound (1.0 mmol)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in an anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 mmol) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
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Stir the mixture at 0 °C for 30-60 minutes.
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Add a solution of this compound (1.0 mmol) in the same anhydrous solvent to the ylide solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[7][8][14]
General Protocol for Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.1 mmol)
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Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.2 mmol)
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Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol)
-
Reaction vessel
Procedure:
-
Dissolve this compound (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent in a reaction vessel.
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Stir the mixture for a short period (e.g., 20-30 minutes) to allow for the formation of the imine or iminium ion intermediate.
-
Add the reducing agent (1.2 mmol) portion-wise to the mixture. If using sodium cyanoborohydride, the reaction is often carried out in methanol and may require a mildly acidic catalyst. STAB is often used in chlorinated solvents.
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Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amine by column chromatography.[9][10][15]
Visualizing Reaction Workflows and Troubleshooting
Below are diagrams to help visualize experimental workflows and troubleshooting logic.
Caption: A typical workflow for a Knoevenagel condensation reaction.
Caption: A troubleshooting decision tree for a low-yielding Wittig reaction.
Caption: The general reaction pathway for reductive amination.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. rsc.org [rsc.org]
Technical Support Center: Managing Solubility of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde in aqueous media.
Troubleshooting Guides
Issue: Precipitate Forms When Diluting a Stock Solution into Aqueous Buffer
Question: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental buffer. What should I do?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced too quickly into an aqueous environment where it is poorly soluble. Here are several strategies to address this:
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Gradual Dilution: Add the stock solution to your pre-warmed aqueous buffer dropwise while vortexing or stirring the buffer. This slow addition helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
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Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween-80 or Polysorbate 20, into your aqueous buffer. Surfactants can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
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Optimize Co-solvent Concentration: It's possible that the final concentration of your organic co-solvent is too low to maintain solubility. You may need to empirically determine the minimum co-solvent concentration required in your final solution. Be mindful of the tolerance of your experimental system to the co-solvent.
Issue: The Compound Will Not Dissolve in the Initial Solvent
Question: I am struggling to dissolve the powdered this compound in my chosen solvent. What steps can I take?
Answer: If you are experiencing difficulty with the initial dissolution, consider the following:
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Gentle Heating: Warm the solvent and compound mixture in a water bath at a temperature of around 37°C. For many compounds, a moderate increase in temperature can significantly improve the rate of dissolution.
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Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up solid aggregates and enhance the interaction between the solvent and the compound.
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Solvent Choice: While Dimethyl Sulfoxide (DMSO) is a powerful and commonly used solvent for hydrophobic compounds, other organic solvents like ethanol, N,N-dimethylformamide (DMF), or a combination of solvents might be more effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is expected to be poorly soluble in water.[2][3] Therefore, it is recommended to start with a water-miscible organic solvent. Dimethyl Sulfoxide (DMSO) is a highly effective solvent for a wide range of hydrophobic compounds and is a good first choice for preparing a concentrated stock solution.[1]
Q2: How can I increase the aqueous solubility of this compound for my experiments?
A2: There are several effective methods to enhance the aqueous solubility of hydrophobic compounds like this compound:
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Co-solvents: By creating a mixed solvent system, you can increase solubility. A common approach is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is compatible with your assay.[4]
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Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5][6] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their solubility in water.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[8]
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Surfactants: Non-ionic surfactants like Tween-80 and Polysorbate 20 can be used at low concentrations to aid in solubilization.[4]
Q3: What is the maximum recommended concentration of DMSO in my final cell-based assay?
A3: High concentrations of DMSO can be toxic to cells.[9] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[1] For some sensitive cell lines, even lower concentrations (e.g., <0.1%) may be necessary.[9] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.[1]
Q4: Are there any specific formulation strategies for in vivo studies?
A4: For in vivo applications, formulation strategies often involve co-solvents, cyclodextrins, or lipid-based systems to enhance solubility and bioavailability. A formulation for a similar compound, 3-(Trifluoromethyl)benzaldehyde, has been reported to achieve a solubility of ≥ 5 mg/mL using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Another successful approach for the same compound utilized a 10% DMSO and 90% (20% SBE-β-CD in saline) vehicle.[8] These can serve as excellent starting points for developing a suitable formulation for this compound.
Data Presentation
| Vehicle Composition | Achieved Solubility (for 3-(Trifluoromethyl)benzaldehyde) | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (28.72 mM) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (28.72 mM) | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (28.72 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Calculate the required mass: Based on the molecular weight of this compound (266.22 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you will need 2.66 mg.
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Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.
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Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the desired volume of high-purity, sterile DMSO.
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Aid dissolution: Vortex the tube until the compound is fully dissolved. If necessary, use a brief sonication in a water bath or gentle warming (e.g., 37°C) to facilitate dissolution.[1]
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins
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Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20% w/v SBE-β-CD) in your desired aqueous buffer.
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Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
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Complexation: Slowly add the compound stock solution to the cyclodextrin solution while vigorously stirring.
-
Equilibration: Allow the mixture to stir at room temperature for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex. The optimal time may need to be determined empirically.
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Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
preventing byproduct formation in the synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde derivatives
I have now gathered substantial information to create the technical support center content. I found details on the Ullmann condensation, including common byproducts like homocoupled products and products of reductive dehalogenation. I have also found information on how reaction conditions (base, solvent, temperature, ligand) can be optimized to minimize these side reactions. Crucially, I have located spectroscopic data (NMR and MS) for potential byproducts such as 3,3'-bis(trifluoromethyl)biphenyl and 3,3'-dihydroxybiphenyl, which will be invaluable for the troubleshooting section. I also found a general synthesis protocol for 3-(trifluoromethyl)benzaldehyde which can be adapted, and several resources that provide detailed experimental procedures for similar Ullmann reactions. Although a specific, detailed protocol for the exact target molecule with quantitative data on byproduct formation under varying conditions is not explicitly available, I have enough information to construct a comprehensive and scientifically sound technical support guide. I can create a detailed, representative experimental protocol based on the general procedures and optimization parameters I've found. The quantitative data can be presented as ranges or typical observations based on the literature for similar reactions. The troubleshooting guide can be built around the identified potential byproducts and the strategies to mitigate their formation. The Graphviz diagrams can illustrate the main reaction, side reactions, and the troubleshooting workflow. Therefore, I can now proceed with generating the complete response.
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde derivatives via Ullmann condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary reaction for synthesizing this compound?
The most common method is a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation, between 3-hydroxybenzaldehyde and an activated aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene. This reaction forms the desired diaryl ether linkage.
Q2: My reaction is showing low to no conversion of starting materials. What are the likely causes and how can I fix it?
Low or no conversion in an Ullmann coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
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Inactive Catalyst: The active catalyst is typically a Cu(I) species. If you are using a Cu(II) salt, in situ reduction might be incomplete. Ensure your copper source is of high purity and consider using a Cu(I) salt like copper(I) iodide (CuI) directly. Deactivation can also occur due to exposure to air and moisture, so handle the catalyst under an inert atmosphere.
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Incorrect Base: The base is crucial for deprotonating the phenol. If the base is not strong enough or is insoluble in the reaction solvent, the reaction will not proceed efficiently. Commonly used and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Ensure the base is finely powdered and thoroughly dried before use.
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Suboptimal Temperature: Traditional Ullmann reactions often require high temperatures (125–220 °C). While modern ligand-accelerated systems operate at milder temperatures (e.g., 80-120 °C), the reaction still requires sufficient thermal energy. If you observe low conversion, consider incrementally increasing the reaction temperature.
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Poor Solvent Choice: The solvent needs to solubilize the reactants and the catalyst system effectively. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective. For certain O-arylation reactions, non-polar solvents such as toluene or xylene may also be suitable. It is advisable to screen a few solvents if poor solubility is suspected.
Q3: I am observing significant byproduct formation. What are the common byproducts and how can I minimize them?
The formation of byproducts is a common issue in Ullmann condensations, leading to reduced yields and purification challenges. The two most prevalent side reactions are homocoupling of the starting materials.
Common Byproducts and Mitigation Strategies:
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Homocoupling of 1-bromo-3-(trifluoromethyl)benzene: This reaction leads to the formation of 3,3'-bis(trifluoromethyl)biphenyl.
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Mitigation:
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Adjust Stoichiometry: Use a slight excess of the phenol component (3-hydroxybenzaldehyde) relative to the aryl halide.
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Optimize Catalyst and Ligand: The choice of ligand can significantly influence selectivity. Ligands such as N,N-dimethylglycine or L-proline can promote the desired cross-coupling over homocoupling.
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Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
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Homocoupling of 3-hydroxybenzaldehyde: This can lead to the formation of various biphenyl diol derivatives, such as 3,3'-dihydroxybiphenyl, through oxidative coupling.
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Mitigation:
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Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
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Base Selection: The choice of base can influence the propensity for phenol coupling. Experiment with different bases (e.g., K₂CO₃ vs. Cs₂CO₃) to find the optimal conditions for your specific system.
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Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene (i.e., benzotrifluoride).
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Mitigation: This is often promoted by sources of hydride, which can be generated from certain solvents or bases at high temperatures. Ensure the use of dry, high-purity solvents and reagents.
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The following diagram illustrates the main reaction and the formation of key byproducts:
Q4: How can I effectively purify the crude product and remove the byproducts?
Purification can be challenging due to the similar polarities of the desired product and some byproducts. A multi-step approach is often necessary.
Purification Strategy:
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Aqueous Workup: After the reaction, a standard aqueous workup is performed to remove the base, copper catalyst, and any water-soluble salts.
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Column Chromatography: This is the primary method for separating the desired product from the byproducts. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is typically effective.
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Bisulfite Adduct Formation (for Aldehyde Purification): If unreacted 3-hydroxybenzaldehyde or other aldehyde impurities are present, the crude product can be treated with an aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble bisulfite adduct, which can be separated by extraction. The purified aldehyde can then be regenerated by treating the aqueous layer with an acid or base.
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Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance purity.
The following diagram outlines a general workflow for troubleshooting a low-yielding Ullmann coupling reaction:
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of the Ullmann condensation for diaryl ether synthesis. The data is generalized from literature on similar reactions and should be used as a starting point for optimization.
Table 1: Effect of Base on Reaction Yield
| Base | Relative Strength | Typical Yield Range | Comments |
| K₂CO₃ | Moderate | 60-85% | Cost-effective and commonly used. Requires dry conditions. |
| Cs₂CO₃ | Strong | 75-95% | Often gives higher yields, but is more expensive. Good for hindered substrates. |
| K₃PO₄ | Strong | 70-90% | Another effective but more expensive base. |
| Na₂CO₃ | Weak | < 40% | Generally not strong enough for efficient deprotonation of the phenol. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Polarity | Typical Yield Range | Comments |
| DMF | Polar | 70-90% | Good solubility for most reactants. Can decompose at very high temperatures. |
| DMSO | Polar | 75-95% | Excellent solvent but can be difficult to remove. |
| NMP | Polar | 70-90% | High boiling point, suitable for high-temperature reactions. |
| Toluene | Non-polar | 50-75% | May be suitable for some ligand systems, but solubility can be an issue. |
Table 3: Effect of Temperature on Reaction Time and Byproduct Formation
| Temperature | Typical Reaction Time | Byproduct Formation |
| 80-100 °C | 12-24 hours | Lower levels of homocoupling and decomposition. |
| 120-140 °C | 4-12 hours | Optimal for many systems, balancing reaction rate and side reactions. |
| > 150 °C | 1-4 hours | Faster reaction, but increased risk of byproduct formation and decomposition. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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3-Hydroxybenzaldehyde
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1-Bromo-3-(trifluoromethyl)benzene
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), finely powdered and dried
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
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Addition of Reagents: Under a positive flow of inert gas, add anhydrous DMF (5 mL) followed by 1-bromo-3-(trifluoromethyl)benzene (1.1 mmol).
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Reaction: Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Washing and Drying: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol for a Ligand-Accelerated Ullmann Coupling
This protocol utilizes a ligand to potentially lower the reaction temperature and improve yield and selectivity.
Additional Materials:
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N,N-Dimethylglycine
Procedure:
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Reaction Setup: Follow the general protocol, but in step 1, also add N,N-dimethylglycine (0.2 mmol, 20 mol%) to the reaction flask.
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Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress as described above.
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Workup and Purification: Follow steps 5-8 of the general protocol.
The following diagram illustrates the general experimental workflow:
optimization of reaction conditions for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Technical Support Center: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via an Ullmann condensation or a similar copper-catalyzed O-arylation reaction between 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Base: The base may not be strong enough to deprotonate the phenol. 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward. 4. Poor Ligand Choice: The ligand may not be effectively coordinating with the copper catalyst. | 1. Use freshly purchased, high-purity copper catalyst (e.g., CuI, Cu2O). Consider pre-treating the catalyst. 2. Switch to a stronger base such as K2CO3, Cs2CO3, or K3PO4. 3. Gradually increase the reaction temperature in 10-20°C increments. 4. Screen different ligands, such as L-proline, DMEDA, or various phenanthrolines. |
| Significant Side Product Formation | 1. Homocoupling of Aryl Halide: This can occur at high temperatures or with highly active catalysts. 2. Decomposition of Starting Materials: The aldehyde functionality may be sensitive to the reaction conditions. | 1. Lower the reaction temperature. 2. Use a less reactive copper source or a milder base. Consider protecting the aldehyde group if it is not stable under the reaction conditions. |
| Inconsistent Yields | 1. Atmospheric Conditions: The reaction may be sensitive to air or moisture. 2. Reagent Purity: Impurities in starting materials, solvent, or base can affect the reaction outcome. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 2. Use high-purity, anhydrous reagents. Purify starting materials if necessary. |
| Difficult Product Purification | 1. Residual Copper Catalyst: Copper residues can complicate purification by column chromatography. 2. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. After the reaction, quench with an aqueous ammonia solution to form a water-soluble copper-ammonia complex that can be removed during the aqueous workup. 2. Adjust the solvent system for column chromatography. Consider using a different stationary phase or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of 3-hydroxybenzaldehyde with an aryl halide, typically 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene.
Q2: Which copper catalyst is best for this reaction? A2: Copper(I) iodide (CuI) is a widely used and effective catalyst for Ullmann-type diaryl ether syntheses. Other options include Cu2O and copper nanoparticles. The optimal choice may depend on the specific ligand and reaction conditions.
Q3: What role does the ligand play in this reaction? A3: The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle. Common ligands for this type of reaction include N,N'-dimethylethylenediamine (DMEDA), L-proline, and various phenanthroline derivatives.
Q4: How do I choose the right base for the reaction? A4: The base is crucial for deprotonating the phenolic hydroxyl group of 3-hydroxybenzaldehyde. Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4) are commonly used. Cs2CO3 is often highly effective but more expensive.
Q5: What are typical reaction temperatures and times? A5: Reaction temperatures for Ullmann condensations typically range from 80°C to 140°C. Reaction times can vary from a few hours to over 24 hours. Optimization of both temperature and time is necessary for achieving the best yield.
Experimental Protocols
General Procedure for the Synthesis of this compound
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To an oven-dried reaction vessel, add 3-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
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Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
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Add anhydrous dimethylformamide (DMF) as the solvent.
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Heat the reaction mixture to 110°C and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of celite to remove insoluble inorganic salts.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical data from an optimization study for the synthesis of this compound.
Table 1: Screening of Bases
| Entry | Base | Yield (%) |
| 1 | K2CO3 | 65 |
| 2 | Cs2CO3 | 85 |
| 3 | K3PO4 | 78 |
| 4 | Na2CO3 | 45 |
| Conditions: 3-hydroxybenzaldehyde (1.0 mmol), 1-bromo-3-(trifluoromethyl)benzene (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), DMF (5 mL), 110°C, 24h. |
Table 2: Screening of Solvents
| Entry | Solvent | Yield (%) |
| 1 | DMF | 85 |
| 2 | Dioxane | 72 |
| 3 | Toluene | 55 |
| 4 | DMSO | 82 |
| Conditions: 3-hydroxybenzaldehyde (1.0 mmol), 1-bromo-3-(trifluoromethyl)benzene (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), Cs2CO3 (2.0 eq.), 110°C, 24h. |
Table 3: Screening of Ligands
| Entry | Ligand | Yield (%) |
| 1 | L-proline | 85 |
| 2 | DMEDA | 88 |
| 3 | 1,10-Phenanthroline | 75 |
| 4 | None | 20 |
| Conditions: 3-hydroxybenzaldehyde (1.0 mmol), 1-bromo-3-(trifluoromethyl)benzene (1.2 mmol), CuI (10 mol%), Cs2CO3 (2.0 eq.), DMF (5 mL), 110°C, 24h. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
identifying and removing impurities from 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most probable impurities depend on the synthetic route used. Common methods like the Ullmann condensation or Williamson ether synthesis suggest the presence of unreacted starting materials. These can include:
- 3-Hydroxybenzaldehyde
- 1-Bromo-3-(trifluoromethyl)benzene
- 3-Bromobenzaldehyde
- 3-(Trifluoromethyl)phenol
- Additionally, side-products from homo-coupling of starting materials or residual catalysts may be present.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A single spot under UV visualization is a good indicator of high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][2] ¹H NMR spectroscopy can also provide a quick purity overview by identifying characteristic proton signals of the product and any major impurities.
Q3: My purified product appears as a persistent oil or fails to crystallize. What could be the issue?
A3: The presence of even minor impurities can significantly hinder crystallization.[3] Unreacted starting materials or byproducts can act as "eutectic" impurities, lowering the melting point and preventing solidification. Further purification by column chromatography or formation of a bisulfite adduct is recommended to remove these persistent impurities.
Q4: Are there any specific safety precautions I should take when handling this compound and its related compounds?
A4: Yes, standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC after synthesis. | Incomplete reaction or formation of side-products. | Optimize reaction conditions (time, temperature, stoichiometry). Proceed with a suitable purification method like column chromatography. |
| Co-elution of impurities during column chromatography. | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate) to find the optimal conditions for separation. An Rf value of 0.2-0.4 for the product is often ideal for good separation on a column. |
| Low yield after purification. | Product loss during extraction or chromatography. | Ensure complete extraction from the aqueous phase. When running a column, collect smaller fractions and analyze them by TLC to avoid discarding fractions containing the product. |
| Product decomposition on silica gel. | The product may be sensitive to the acidic nature of standard silica gel. | Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Bisulfite adduct does not precipitate. | Suboptimal reaction conditions (concentration, temperature). | Ensure the sodium bisulfite solution is saturated and freshly prepared. Cooling the reaction mixture may aid precipitation. The presence of organic co-solvents can also influence adduct formation. |
| Aldehyde is not fully regenerated from the bisulfite adduct. | Incomplete decomposition of the adduct. | Ensure the pH is sufficiently basic (pH > 10) during the regeneration step. Vigorous stirring is necessary to ensure complete reaction. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₄H₉F₃O₂ | 266.22 | 130 °C at 1.4 mmHg[4] | N/A (liquid at room temp.) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 240 | 104-107 |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 153-155 | -2 |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 229-234 | 18-20 |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 178 | 2-3 |
Table 2: Analytical Data for Identification
| Technique | This compound | Potential Impurities (Characteristic Signals) |
| ¹H NMR (CDCl₃, ppm) | Aldehyde proton (~9.9-10.0 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm) | 3-Hydroxybenzaldehyde: phenolic -OH (broad singlet), distinct aromatic splitting pattern. 3-(Trifluoromethyl)phenol: phenolic -OH, distinct aromatic signals. |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~2820, 2720 (aldehyde C-H stretch), ~1250 (C-O-C stretch) | 3-Hydroxybenzaldehyde/3-(Trifluoromethyl)phenol: broad O-H stretch (~3200-3600 cm⁻¹). |
| GC-MS (m/z) | Molecular ion at 266 | Impurities will show their respective molecular ions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying crude this compound.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using a solvent system of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity.
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The ideal solvent system should provide good separation of the product spot (Rf ≈ 0.3-0.4) from impurity spots.
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Column Preparation:
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Select a glass column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the initial, less polar eluent identified from TLC analysis.
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
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Carefully load the sample onto the top of the silica gel bed.
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Elution and Fraction Collection:
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Begin eluting the column with the starting solvent system.
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Collect fractions and monitor their composition by TLC.
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If necessary, gradually increase the polarity of the eluent to elute the product.
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly effective for separating the aldehyde from non-aldehydic impurities.
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Adduct Formation:
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Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
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Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) in excess.
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Stir the mixture vigorously at room temperature. The bisulfite adduct may precipitate as a white solid. Cooling the mixture can promote precipitation.
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If a precipitate forms, collect it by vacuum filtration and wash it with a small amount of cold ethanol and then diethyl ether to remove any adsorbed impurities.
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Separation of Non-Aldehydic Impurities:
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If no precipitate forms, transfer the mixture to a separatory funnel.
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Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the non-aldehydic impurities.
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Separate the aqueous layer containing the water-soluble bisulfite adduct.
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Regeneration of the Aldehyde:
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To the aqueous solution (or the filtered solid adduct suspended in water), add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a strong base, such as 10 M sodium hydroxide (NaOH) solution, with vigorous stirring until the solution is basic (pH > 10).
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The bisulfite adduct will decompose, regenerating the aldehyde, which will be extracted into the organic layer.
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Separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure to yield the purified aldehyde.
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Protocol 3: Purification by Crystallization
If the crude product is a solid or can be induced to crystallize, this method can be effective.
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.
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Good solvents will dissolve the compound when hot but not at room temperature.
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Common solvents to screen include hexanes, ethanol, isopropanol, or mixtures such as hexane/ethyl acetate.
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
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Crystallization:
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Allow the solution to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Further cooling in an ice bath can promote crystallization.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold crystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
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Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
stability issues and degradation pathways of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. The information is designed to address potential stability issues and outline likely degradation pathways based on the chemical properties of its functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around the reactivity of its three main functional components: the benzaldehyde group, the ether linkage, and the trifluoromethylphenyl group. The aldehyde is susceptible to oxidation, the ether bond can undergo cleavage under harsh conditions, and the trifluoromethyl group may be subject to hydrolysis under strong alkaline conditions.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure stability, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Protection from light and atmospheric oxygen is also advisable to prevent photo-degradation and oxidation. For long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) can further mitigate degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the functional groups present, the following degradation pathways are considered most likely:
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Oxidation: The aldehyde group is prone to oxidation to form the corresponding carboxylic acid, 3-[3-(trifluoromethyl)phenoxy]benzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
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Hydrolysis of the Trifluoromethyl Group: Under strong basic (alkaline) conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group.[1]
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Ether Bond Cleavage: While generally stable, the ether linkage can be cleaved under drastic reductive or oxidative conditions, potentially yielding 3-hydroxybenzaldehyde and 3-(trifluoromethyl)phenol.
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Photodegradation: Aromatic aldehydes and fluorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.[1]
Q4: I am observing an unexpected peak in my chromatogram after storing my sample in solution. What could it be?
A4: An unexpected peak could be a degradation product. The most common degradation product is likely 3-[3-(trifluoromethyl)phenoxy]benzoic acid, formed from the oxidation of the aldehyde. Depending on your storage conditions (e.g., pH, exposure to light), other degradation products from hydrolysis or photodegradation are also possible. It is recommended to perform co-injection with a synthesized standard of the suspected degradant for confirmation.
Q5: Are there any incompatible materials I should avoid when working with this compound?
A5: Yes, you should avoid strong oxidizing agents, as they can readily convert the aldehyde to a carboxylic acid. Strong bases should also be used with caution, as they can promote the hydrolysis of the trifluoromethyl group.[1]
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during experimentation.
Issue 1: Gradual Disappearance of the Analyte Peak and Appearance of a New, More Polar Peak in HPLC Analysis.
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Aldehyde: The aldehyde group is likely oxidizing to a carboxylic acid, which is more polar and will have a different retention time. | 1. Sample Preparation: Prepare fresh solutions for analysis. If samples must be stored, keep them at low temperatures and protected from light. Consider purging the solvent with an inert gas (nitrogen or argon) before preparing the solution. 2. Mobile Phase: Ensure the mobile phase is de-gassed and does not contain any oxidizing impurities. 3. Confirmation: Synthesize or obtain a standard of 3-[3-(trifluoromethyl)phenoxy]benzoic acid and perform a co-injection to confirm the identity of the new peak. |
Issue 2: Loss of Compound Integrity When Working Under Basic Conditions.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Trifluoromethyl Group: Strong alkaline conditions can lead to the hydrolysis of the -CF3 group to a carboxylic acid (-COOH).[1] | 1. pH Control: If possible, perform reactions and formulate solutions at a neutral or slightly acidic pH. 2. Temperature: Avoid elevated temperatures when working with basic solutions of the compound. 3. Reaction Monitoring: If basic conditions are necessary, monitor the reaction closely for the appearance of degradation products using a suitable analytical technique like HPLC or LC-MS. |
Issue 3: Inconsistent Results or Sample Degradation After Exposure to Light.
| Potential Cause | Troubleshooting Steps |
| Photodegradation: The aromatic rings and the aldehyde group can be susceptible to degradation upon exposure to UV or even ambient light. | 1. Light Protection: Handle the compound and its solutions in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use amber vials or wrap containers with aluminum foil. 2. Photostability Study: If the compound is intended for a light-exposed application, perform a formal photostability study according to ICH Q1B guidelines to understand its degradation profile. |
Data Presentation
Table 1: Summary of Potential Degradation Products and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Likely Major Degradation Product(s) |
| Oxidative (e.g., H₂O₂) | Oxidation of the aldehyde | 3-[3-(Trifluoromethyl)phenoxy]benzoic acid |
| Acidic Hydrolysis (e.g., HCl) | Generally stable, potential for slow ether cleavage under harsh conditions | 3-Hydroxybenzaldehyde, 3-(Trifluoromethyl)phenol |
| Basic Hydrolysis (e.g., NaOH) | Hydrolysis of the trifluoromethyl group | 3-(3-Carboxyphenoxy)benzaldehyde |
| Thermal (Dry Heat) | Generally stable at moderate temperatures; decomposition at high temperatures | Complex mixture of decomposition products |
| Photolytic (UV/Vis Light) | Photochemical degradation | Various photoproducts, potentially including benzoic acid derivatives and phenols |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with UV detection).
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for identifying unknown peaks.
References
challenges in the scale-up of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction involves the formation of a diaryl ether from an aryl halide and a phenol. In this specific synthesis, 3-hydroxybenzaldehyde is coupled with 1-bromo-3-(trifluoromethyl)benzene in the presence of a copper catalyst and a base.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Several parameters are crucial for a successful and scalable synthesis. These include:
-
Catalyst System: The choice of copper source (e.g., CuI, CuBr, Cu₂O) and ligand (e.g., L-proline, 1,10-phenanthroline) is critical for achieving high yields and reaction rates.
-
Base: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is important for the deprotonation of the phenol and can significantly influence the reaction outcome.
-
Solvent: The choice of a high-boiling point, polar aprotic solvent such as DMF, NMP, or DMSO is typical for Ullmann condensations to ensure the reactants remain in solution at the required reaction temperatures.
-
Temperature: Ullmann reactions traditionally require high temperatures, often in the range of 120-200 °C. Careful temperature control is necessary to ensure complete reaction while minimizing side product formation.
-
Purity of Starting Materials: The purity of 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene is crucial, as impurities can interfere with the catalytic cycle and lead to the formation of byproducts.
Q3: What are the potential safety hazards associated with the scale-up of this reaction?
A3: The primary safety concern is the exothermic nature of the Ullmann condensation, which can pose a risk of a thermal runaway reaction if not properly controlled.[1][2][3][4][5] It is essential to have adequate cooling capacity and to monitor the reaction temperature closely, especially during large-scale production. The use of high-boiling point solvents also requires appropriate handling and containment measures. Additionally, the reagents and product may have specific handling requirements, which should be reviewed in the corresponding Safety Data Sheets (SDS).[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | • Use fresh, high-purity copper catalyst. • Consider pre-activating the copper catalyst if using copper powder. |
| Inappropriate ligand or no ligand | • Screen a variety of ligands (e.g., amino acids, phenanthrolines) to find the optimal one for this specific substrate combination. • Ensure the correct catalyst-to-ligand ratio is used. | |
| Incorrect base | • The base strength can be critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. • Ensure the base is finely powdered and anhydrous for optimal reactivity. | |
| Low reaction temperature | • Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and decomposition. | |
| Poor quality starting materials | • Verify the purity of 3-hydroxybenzaldehyde and 1-bromo-3-(trifluoromethyl)benzene using analytical techniques like NMR or GC-MS. | |
| Significant Formation of Side Products (e.g., Dehalogenation) | Presence of protic impurities (e.g., water) | • Use anhydrous solvents and reagents. • Dry all glassware thoroughly before use. • Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high | • Lower the reaction temperature to minimize thermal decomposition and side reactions. | |
| Unfavorable solvent | • Screen alternative high-boiling point polar aprotic solvents. | |
| Difficult Product Purification | Presence of unreacted starting materials | • Monitor the reaction to completion using TLC or GC to ensure full conversion of starting materials. • Optimize reaction time and temperature. |
| Formation of colored impurities | • Treat the crude product with activated carbon to remove colored impurities. | |
| Difficulty in separating the product from the reaction mixture | • Consider forming a bisulfite adduct of the aldehyde to facilitate purification. This adduct can be isolated and then hydrolyzed back to the pure aldehyde.[1] |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Diaryl Ether Synthesis Yield (Analogous Reactions)
| Aryl Halide | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-Dimethylglycine (10) | K₃PO₄ | Acetonitrile | 80 | ~70-80 | [2] |
| Iodobenzene | Phenol | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | NMP | 110 | 98 | |
| 4-Bromotoluene | p-Cresol | CuI (5) | None | K₂CO₃ | Toluene | 110 | 58 | |
| 4-Iodotoluene | Phenol | CuCl (5) | TMHD (10) | Cs₂CO₃ | NMP | 125 | 95 |
Note: The data presented in this table is for analogous Ullmann diaryl ether syntheses and serves as a general guide for optimization. TMHD = 2,2,6,6-tetramethylheptane-3,5-dione.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Ullmann Condensation
This protocol is a representative procedure based on established methods for Ullmann diaryl ether synthesis. Optimization may be required for scale-up.
Materials:
-
3-Hydroxybenzaldehyde
-
1-Bromo-3-(trifluoromethyl)benzene
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Copper(I) iodide (CuI)
-
L-Proline
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Potassium carbonate (K₂CO₃), anhydrous and finely powdered
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N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of 1-bromo-3-(trifluoromethyl)benzene (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.
-
Mandatory Visualizations
Caption: A simplified diagram of the Ullmann condensation catalytic cycle.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity in Reactions of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. The focus is on addressing challenges related to achieving high stereoselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity with this compound?
A1: The primary challenges stem from the electronic and steric properties of the substrate. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the aldehyde. The bulky phenoxy group can also present steric hindrance, affecting the approach of nucleophiles and the binding to chiral catalysts. Achieving high enantioselectivity or diastereoselectivity often requires careful selection of the catalyst, solvent, and reaction conditions to overcome these factors.
Q2: How does the 3-[3-(trifluoromethyl)phenoxy] substituent influence the stereochemical outcome of a reaction?
A2: The substituent can exert both electronic and steric effects. Electronically, the trifluoromethyl group makes the benzaldehyde more electrophilic. Sterically, the bulky ether linkage can influence the facial selectivity of nucleophilic attack, especially when coordinated to a chiral catalyst. The precise influence will depend on the specific reaction mechanism and the nature of the catalyst and reagents involved.
Q3: Which types of stereoselective reactions are commonly performed on aromatic aldehydes like this one?
A3: Common stereoselective reactions include nucleophilic additions to the carbonyl group, such as asymmetric allylations, aldol reactions, and cyanohydrin formations.[1][2] Asymmetric reductions to form chiral secondary alcohols and cycloaddition reactions are also prevalent. Organocatalysis and transition-metal catalysis are the two main strategies employed to induce stereoselectivity in these transformations.[3]
Q4: What general classes of chiral catalysts are recommended for reactions with substituted benzaldehydes?
A4: A variety of catalysts can be effective, depending on the reaction type. For many reactions, chiral ligands complexed with metals like cobalt, iridium, or palladium have shown success.[1] Chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), are also powerful tools for asymmetric synthesis involving aldehydes.[4] The choice of catalyst is crucial and often requires screening to find the optimal system for a specific transformation.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Question: My reaction is producing the desired product, but with a low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue and can be attributed to several factors. Below is a systematic approach to troubleshooting this problem.
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Catalyst Inefficiency: The chosen chiral catalyst or ligand may not be optimal for this specific substrate.
-
Recommendation: Screen a variety of catalysts with different steric and electronic properties. For metal-based catalysts, try different chiral ligands. For organocatalysts, consider variations in the catalyst backbone.
-
-
Reaction Temperature: The reaction may be running at too high a temperature, leading to a non-selective background reaction or reduced effectiveness of the chiral catalyst.
-
Recommendation: Lower the reaction temperature. While this may decrease the reaction rate, it often significantly improves enantioselectivity.
-
-
Solvent Effects: The solvent can play a critical role in the organization of the transition state.
-
Recommendation: Screen a range of solvents with varying polarities and coordinating abilities.
-
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, and any additives can be crucial.
-
Recommendation: Carefully optimize the stoichiometry, particularly the substrate-to-catalyst ratio.
-
Issue 2: Low Diastereoselectivity (dr)
Question: I am performing a reaction that creates two new stereocenters, but the diastereomeric ratio (dr) is poor. How can I improve this?
Answer: Poor diastereoselectivity arises when the energy difference between the diastereomeric transition states is small.
-
Steric Hindrance: The approach of the nucleophile may not be sufficiently controlled by the existing stereocenter or the chiral catalyst.
-
Recommendation: Employ a bulkier catalyst or reagent to amplify steric interactions and favor one transition state over the other.
-
-
Chelation Control: The presence or absence of a chelating metal can dictate the conformation of the transition state.
-
Recommendation: If applicable, experiment with the addition of Lewis acids that can coordinate to both the aldehyde and the nucleophile, thereby rigidifying the transition state.
-
-
Substrate Control vs. Reagent Control: The inherent stereochemical preference of the substrate may be competing with the preference of the chiral reagent or catalyst.
-
Recommendation: Choose a catalyst that is known to override substrate-directing effects or, conversely, one that enhances the natural diastereoselectivity of the substrate.
-
Issue 3: Low Yield or No Reaction
Question: My stereoselective reaction is giving a very low yield or is not proceeding at all. What should I check?
Answer: Low reactivity can be due to a number of factors, from reagent quality to suboptimal reaction conditions.
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Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.
-
Recommendation: Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reactivity: The nucleophile may not be sufficiently reactive, or the aldehyde may not be adequately activated by the catalyst.
-
Recommendation: Consider using a more reactive nucleophile or a more activating catalyst. For example, in some organocatalytic reactions, the addition of a co-catalyst or an acid/base additive can be beneficial.[5]
-
-
Incorrect Reaction Conditions: The temperature or reaction time may be insufficient.
-
Recommendation: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.
-
Data Presentation
The following tables present hypothetical, yet plausible, data for a generic asymmetric allylation of this compound, illustrating how different parameters can influence the reaction outcome. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of Chiral Ligand on a Cobalt-Catalyzed Allylation
| Entry | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | ee% |
| 1 | Ligand A | 25 | 24 | 75 | 60 |
| 2 | Ligand B | 25 | 24 | 82 | 85 |
| 3 | Ligand C | 25 | 24 | 60 | 45 |
| 4 | Ligand B | 0 | 48 | 78 | 95 |
Table 2: Effect of Solvent on the Reaction with Ligand B
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee% |
| 1 | Toluene | 0 | 48 | 72 | 92 |
| 2 | THF | 0 | 48 | 78 | 95 |
| 3 | CH₂Cl₂ | 0 | 48 | 65 | 88 |
| 4 | Hexane | 0 | 72 | 40 | 96 |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Allylation
This protocol is a representative example for the enantioselective addition of an allyl group to this compound using a cobalt-based catalytic system, adapted from established methodologies.[1]
Materials:
-
This compound
-
Allylic alcohol derivative (e.g., allyl acetate)
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Cobalt(II) salt (e.g., CoBr₂)
-
Chiral phosphine ligand
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Reductant (e.g., manganese powder)
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Lewis acid additive (e.g., La(OTf)₃)
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Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the cobalt(II) salt (5 mol%) and the chiral phosphine ligand (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the manganese powder (2.0 equiv.) and the Lewis acid additive (10 mol%).
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In a separate vial, dissolve this compound (1.0 equiv.) and the allylic alcohol derivative (1.2 equiv.) in anhydrous THF.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., 23 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC).
Visualizations
Caption: Workflow for optimizing a stereoselective reaction.
Caption: Decision tree for troubleshooting low stereoselectivity.
Caption: Generalized catalytic cycle for an asymmetric reaction.
References
- 1. Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates [organic-chemistry.org]
- 2. diva-portal.org [diva-portal.org]
- 3. The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-[3-(trifluoromethyl)phenoxy]benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to reaction work-up?
A1: Understanding the physical properties of this compound is crucial for planning an effective work-up strategy. Key properties are summarized in the table below. The compound's high boiling point suggests that removal of volatile impurities and solvents by distillation is a viable purification step. Its density, being greater than water, will influence the layering in a liquid-liquid extraction.
| Property | Value |
| Molecular Weight | 266.22 g/mol |
| Boiling Point | 130 °C at 1.4 mmHg |
| Density | 1.284 g/mL at 25 °C |
| Physical State | Liquid |
Q2: I have performed a Wittig reaction with this compound. How do I remove the triphenylphosphine oxide byproduct?
A2: Triphenylphosphine oxide is a common byproduct in Wittig reactions and its removal can be challenging due to its polarity. A common and effective method is to use its differential solubility. After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. The desired alkene product, being less polar, will dissolve while the more polar triphenylphosphine oxide will precipitate and can be removed by filtration. For more stubborn cases, column chromatography on silica gel is a reliable method for separation.
Q3: My Grignard reaction with this compound resulted in a complex mixture. What are the likely side products and how can I purify my desired alcohol?
A3: Grignard reactions with aromatic aldehydes can sometimes lead to side products such as biphenyls (from the coupling of the Grignard reagent) and unreacted starting material. The work-up for a Grignard reaction typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is preferred over water or dilute acid to minimize potential side reactions of the tertiary alcohol product.
For purification, after the initial aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate or diethyl ether), column chromatography is often necessary. The polarity of the eluent can be gradually increased to first elute non-polar byproducts like biphenyls, followed by the unreacted aldehyde, and finally the desired, more polar alcohol product.
Q4: I am reducing this compound with sodium borohydride (NaBH₄). What is the standard work-up procedure?
A4: The work-up for a sodium borohydride reduction is generally straightforward. After the reaction is complete (as monitored by TLC), the reaction is typically quenched by the slow addition of a dilute acid, such as 1 M HCl, at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters. Caution should be exercised as hydrogen gas is evolved. The product alcohol can then be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Troubleshooting Guides
Problem 1: Formation of a Persistent Emulsion During Aqueous Work-up
Cause: The presence of the fluorinated ether moiety in this compound and its derivatives can sometimes lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Filtration: For small-scale emulsions, passing the mixture through a plug of glass wool or Celite® can sometimes help to break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Problem 2: Difficulty in Removing Unreacted Aldehyde
Cause: If the reaction has not gone to completion, the unreacted this compound can be difficult to separate from the product, especially if they have similar polarities.
Solution:
-
Bisulfite Adduct Formation: A classical method for removing aldehydes is to form a water-soluble bisulfite adduct. The crude reaction mixture can be stirred with a saturated solution of sodium bisulfite. The aldehyde forms a solid adduct which can be filtered off, or it remains in the aqueous layer during extraction. The aldehyde can be regenerated from the adduct by treatment with acid or base if recovery is desired.
Problem 3: Product is a Difficult-to-Handle Oil
Cause: Many derivatives of this compound may be oils at room temperature, making isolation and purification by crystallization challenging.
Solutions:
-
Column Chromatography: This is the most common and effective method for purifying oily products. A suitable solvent system can be determined by thin-layer chromatography (TLC).
-
Kugelrohr Distillation: For thermally stable oils, short-path distillation using a Kugelrohr apparatus can be an effective purification method, especially for removing non-volatile impurities.
-
Salt Formation: If the product contains a basic functional group (e.g., an amine), it may be possible to form a crystalline salt by treating it with an appropriate acid. This can facilitate purification by recrystallization.
Experimental Protocols & Workflows
General Aqueous Work-up Workflow
The following diagram illustrates a general workflow for the aqueous work-up of a reaction involving this compound.
Caption: General aqueous work-up workflow.
Troubleshooting Emulsion Formation
This decision tree provides a logical approach to troubleshooting emulsion formation during extraction.
Caption: Troubleshooting guide for emulsion formation.
References
Validation & Comparative
analytical characterization of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
An Analytical Comparison Guide to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde and Its Structural Analogs
This guide provides a comprehensive , a key intermediate in organic synthesis. For a thorough understanding of its structural properties, this guide presents a comparative analysis with its structural analogs: 3-Phenoxybenzaldehyde and 3-(Trifluoromethyl)benzaldehyde. The inclusion of these analogs highlights the influence of the trifluoromethyl and phenoxy moieties on the spectral data.
This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data and standardized protocols for the identification and characterization of this compound and related structures.
Comparative Analytical Data
The following tables summarize the key analytical data obtained for this compound and its selected analogs. This side-by-side comparison facilitates the identification of unique spectral features attributable to specific structural components.
Table 1: General and Physical Properties
| Property | This compound | 3-Phenoxybenzaldehyde | 3-(Trifluoromethyl)benzaldehyde |
| CAS Number | 78725-46-9[1] | 39515-51-0[2] | 454-89-7[3][4] |
| Molecular Formula | C₁₄H₉F₃O₂[1] | C₁₃H₁₀O₂ | C₈H₅F₃O[3] |
| Molecular Weight | 266.22 g/mol | 198.22 g/mol | 174.12 g/mol [3] |
| Boiling Point | 130 °C / 1.4 mmHg | - | - |
| Density | 1.284 g/mL at 25 °C | - | - |
Table 2: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Assignment | This compound | 3-Phenoxybenzaldehyde[5] | 3-(Trifluoromethyl)benzaldehyde[3] |
| Aldehyde Proton (-CHO) | ~9.9 | ~9.9 | ~10.1 |
| Aromatic Protons | ~7.0 - 7.8 | ~7.0 - 7.8 | ~7.6 - 8.2 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Feature | This compound | 3-Phenoxybenzaldehyde | 3-(Trifluoromethyl)benzaldehyde |
| Molecular Ion (M⁺) | m/z 266[1] | m/z 198 | m/z 174[4] |
| Key Fragments | m/z 265, 145, 115, 95, 77, 51[1][6] | m/z 197, 169, 115, 91, 77, 65 | m/z 173, 145, 125, 95[4] |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Characteristic Absorption Range | This compound | 3-(Trifluoromethyl)benzaldehyde | Benzaldehyde (Reference) |
| C-H (Aromatic) | 3100 - 3000 | Present | Present | 3080 - 3000[7] |
| C-H (Aldehyde) | 2900 - 2800, 2800 - 2700 | Present | Present | 2880 - 2650[7] |
| C=O (Aldehyde) | 1715 - 1680 | ~1700 | ~1710 | ~1700[7] |
| C-O-C (Ether) | 1300 - 1000 (asymmetric/symmetric) | Present | Absent | Absent |
| C-F (Trifluoromethyl) | 1350 - 1150 (strong, multiple bands) | Present | Present | Absent |
| C=C (Aromatic) | 1600 - 1450 | Present | Present | 1625 - 1440[7] |
Note: Specific peak values for the target compound are based on typical ranges and data from structurally similar compounds.[1]
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure and connectivity of the atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous assignments.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern to aid in structural confirmation.
-
Methodology:
-
Sample Introduction: Introduce the sample via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Ionization: Utilize Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns, or a softer ionization technique like Electrospray Ionization (ESI) for HPLC-MS.
-
Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups in the molecule.
-
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with minimal sample preparation.[8]
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-O, C-F).[9] The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to the molecule.[7]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and perform quantitative analysis.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.45 µm filter.[8]
-
HPLC System:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: Typically set to 1.0 mL/min.
-
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).[8]
-
Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. The peak area of the analyte is used to determine its concentration in the sample.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical compound like this compound.
References
- 1. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 3. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 4. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxybenzaldehyde(39515-51-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-(3-[Trifluoromethyl]phenoxy)benzaldehyde [webbook.nist.gov]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
¹H and ¹³C NMR Analysis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde against two structurally related alternatives: 3-phenoxybenzaldehyde and 3-(trifluoromethyl)benzaldehyde. This analysis, supported by experimental data, offers insights into the influence of the trifluoromethyl and phenoxy moieties on the chemical environment of the benzaldehyde scaffold.
Comparative Analysis of NMR Spectral Data
The introduction of a trifluoromethyl group and a phenoxy ether linkage significantly alters the electronic environment of the benzaldehyde core, leading to predictable shifts in the NMR spectra. Below is a detailed comparison of the ¹H and ¹³C NMR data for the target compound and its analogues.
¹H NMR Data Comparison
The ¹H NMR spectra reveal distinct differences in the chemical shifts of the aromatic protons, primarily due to the varying electron-withdrawing and donating effects of the substituents.
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) |
| This compound | ~10.0 ppm | 7.2 - 7.9 ppm |
| 3-Phenoxybenzaldehyde | ~9.98 ppm | 7.0 - 7.8 ppm |
| 3-(Trifluoromethyl)benzaldehyde | ~10.1 ppm | 7.7 - 8.2 ppm |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
¹³C NMR Data Comparison
The ¹³C NMR data further illustrates the electronic effects of the substituents on the carbon framework of the benzaldehyde ring.
| Compound | Aldehyde Carbonyl (C=O) | Aromatic Carbons | Trifluoromethyl Carbon (CF₃) |
| This compound | ~191 ppm | 118 - 160 ppm | ~123 ppm (q) |
| 3-Phenoxybenzaldehyde | ~192 ppm | 117 - 160 ppm | - |
| 3-(Trifluoromethyl)benzaldehyde | ~190 ppm | 125 - 138 ppm | ~123 ppm (q) |
Note: The chemical shifts are approximate. The trifluoromethyl carbon typically appears as a quartet (q) due to coupling with the fluorine atoms.
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for the analysis of small organic molecules like this compound.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as required for a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Visualization of Molecular Structure
To aid in the interpretation of the NMR data, the chemical structure of this compound is presented below, with key functional groups highlighted.
Caption: Chemical structure of this compound.
A Comparative Guide to the Mass Spectrometry Analysis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-[3-(trifluoromethyl)phenoxy]benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the performance of common analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and optimization.
Introduction
This compound is an aromatic aldehyde containing a trifluoromethyl group and a phenoxy ether linkage. Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the robust analysis of this compound. This guide focuses on the comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this target analyte.
Physico-chemical Properties and Spectral Data
Before delving into the comparative analysis of mass spectrometry techniques, it is essential to understand the fundamental properties and spectral characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 266.21 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 266.05546401 Da | --INVALID-LINK--[1] |
| Boiling Point | 130 °C at 1.4 mmHg | |
| Appearance | Colorless to light yellow liquid |
Table 1: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to aromatic protons and the aldehydic proton. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretch of the ether, and C-F bonds of the trifluoromethyl group. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 266, and significant fragments at m/z 265, 237, and 165. |
Mass Spectrometry Analysis: A Comparative Overview
The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including sample matrix, required sensitivity, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of this compound, it is amenable to GC-MS analysis.
Performance Characteristics:
-
Volatility: The compound is sufficiently volatile for GC analysis.
-
Derivatization: While direct analysis is possible, derivatization of the aldehyde group with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve sensitivity and chromatographic peak shape.[2][3] Derivatization is particularly advantageous for trace analysis.[2]
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Sensitivity: High sensitivity can be achieved, especially with derivatization and the use of selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS). For aldehydes derivatized with PFBHA, limits of detection (LODs) in the low picogram to nanogram range have been reported.[2]
Table 2: Comparison of Direct vs. Derivatization GC-MS Analysis
| Parameter | Direct GC-MS | GC-MS with PFBHA Derivatization |
| Sample Preparation | Simple dilution | Additional derivatization step required |
| Sensitivity | Moderate | High to very high |
| Selectivity | Good | Excellent, especially with NCI-MS |
| Chromatography | Potential for peak tailing | Improved peak shape and resolution |
| Mass Spectrum | Characteristic EI fragmentation | Mass shift and characteristic fragments of the derivative |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for a wider range of compounds, including those that are less volatile or thermally labile.
Performance Characteristics:
-
Versatility: LC-MS can analyze the target compound without the need for high temperatures, which can be beneficial if the compound is prone to thermal degradation.
-
Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources for LC-MS. For a molecule like this compound, both positive and negative ion modes can be explored.
-
Sensitivity and Selectivity: LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers excellent sensitivity and selectivity, allowing for quantification in complex matrices with minimal sample cleanup.[4][5]
-
Derivatization: Derivatization is generally not required for LC-MS analysis of this compound, simplifying the workflow.[4]
Table 3: GC-MS vs. LC-MS for the Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires volatile and thermally stable compounds. | Suitable for a wide range of polarities and volatilities.[6][7] |
| Derivatization | Often beneficial for aldehydes to improve sensitivity. | Generally not required.[4] |
| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Sensitivity | High, especially with derivatization. | Very high, particularly with tandem MS (MS/MS).[4][5] |
| Sample Throughput | Can be high with modern systems. | Can be high, especially with UHPLC systems. |
| Typical Application | Purity analysis, identification of volatile impurities. | Bioanalytical studies, analysis in complex matrices. |
Experimental Protocols
GC-MS Analysis Protocol (with PFBHA Derivatization)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isooctane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Derivatization:
-
To 100 µL of each standard or sample solution, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Cap the vials and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target ions.
-
LC-MS/MS Analysis Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, hold for 0.5 min, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: ESI in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for GC-MS analysis with derivatization.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed EI fragmentation pathway.
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound.
-
GC-MS is a robust and reliable method, particularly for purity assessments of the neat compound or in simple matrices. The use of derivatization with PFBHA can significantly enhance sensitivity for trace-level detection.
-
LC-MS/MS offers superior sensitivity and selectivity for complex sample matrices, such as in biological fluids, and avoids the need for derivatization, which simplifies sample preparation.
The ultimate choice of method will depend on the specific application, available instrumentation, and the required analytical performance. For routine quality control of the synthesized compound, GC-MS may be the more straightforward approach. For bioanalytical applications or analysis in complex environmental samples, the enhanced selectivity and sensitivity of LC-MS/MS would be advantageous.
References
- 1. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. emerypharma.com [emerypharma.com]
A Comparative Analysis of the Reactivity of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde with other substituted benzaldehydes in key organic reactions. Understanding the influence of aromatic ring substituents on the reactivity of the aldehyde functional group is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and for the rational design of novel therapeutics and functional materials. This document presents supporting experimental data, detailed methodologies for the cited reactions, and visual aids to clarify reaction pathways and workflows.
The Influence of Substituents on Benzaldehyde Reactivity: An Overview
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring and, by extension, the carbonyl group. This withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring. This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.
A quantitative measure of these electronic effects can be described by the Hammett equation :
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted benzaldehyde.
-
k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a specific reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
Comparative Reactivity Data
The following tables summarize the relative reactivity of various substituted benzaldehydes in common organic reactions. The reactivity of this compound is estimated based on the expected electron-withdrawing nature of its substituent.
Table 1: Relative Reactivity in Nucleophilic Addition (Wittig Reaction)
| Substituent | Position | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| p-NO₂ | para | 0.78 | 14.7 |
| m-NO₂ | meta | 0.71 | 10.5 |
| 3-(3-(CF₃)phenoxy)- | meta | ~0.3-0.4 (Estimated) | ~2.0-3.0 (Estimated) |
| p-Cl | para | 0.23 | 2.75 |
| H | - | 0.00 | 1.00 |
| p-CH₃ | para | -0.17 | 0.45 |
| p-OCH₃ | para | -0.27 | 0.29 |
Table 2: Relative Reactivity in Oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB)
| Substituent | Position | Relative Rate Constant (k/k₀) |
| p-OCH₃ | para | 6.31 |
| p-CH₃ | para | 2.51 |
| p-NO₂ | para | 1.62 |
| m-NO₂ | meta | 1.35 |
| H | - | 1.00 |
| 3-(3-(CF₃)phenoxy)- | meta | ~1.1-1.3 (Estimated) |
| p-Cl | para | 0.55 |
Experimental Protocols
Detailed methodologies for key reactions are provided below.
General Protocol for a Competitive Wittig Reaction
This protocol allows for the direct comparison of the reactivity of two different benzaldehydes.
Materials:
-
Substituted benzaldehyde 1
-
Substituted benzaldehyde 2 (e.g., this compound)
-
(Triphenylphosphoranylidene)acetate
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for GC analysis)
-
Sodium sulfate, anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of substituted benzaldehyde 1 and substituted benzaldehyde 2 in anhydrous toluene (10 mL).
-
Add a known amount of an internal standard.
-
Add (triphenylphosphoranylidene)acetate (0.5 equivalents, 0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes).
-
Quench each aliquot by adding it to a vial containing a small amount of water and dichloromethane.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The relative reactivity is determined by comparing the rate of consumption of each benzaldehyde relative to the internal standard.
General Protocol for Oxidation of Benzaldehydes
This protocol describes a typical procedure for the oxidation of a substituted benzaldehyde to the corresponding benzoic acid.
Materials:
-
Substituted benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
Dissolve the substituted benzaldehyde (e.g., 1.0 g) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
In a separate flask, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the stirred benzaldehyde solution. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 30°C.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.
-
Add a small amount of sodium bisulfite to quench any excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid derivative.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The yield of the benzoic acid can be used as a measure of the reactivity of the starting benzaldehyde under these conditions.
General Protocol for Reductive Amination of Benzaldehydes
This protocol outlines a common method for the synthesis of secondary amines from benzaldehydes.
Materials:
-
Substituted benzaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 mmol) in 1,2-dichloroethane (5 mL), add the primary amine (1.1 mmol) and a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Continue to stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Visualizations
Caption: Electronic effects of substituents on benzaldehyde reactivity.
Caption: A typical experimental workflow for the Wittig reaction.
Caption: The general mechanism for nucleophilic addition to a benzaldehyde.
Comparative Guide to the Biological Activity of Compounds Derived from 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of compounds synthesized from 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. While direct experimental data for a broad range of derivatives from this specific starting material is limited in the available literature, this document compiles and compares data from structurally analogous compounds. The inclusion of a trifluoromethylphenyl moiety in various molecular scaffolds has been shown to be a promising strategy in the development of therapeutic agents. This guide focuses on the anticancer, antimicrobial, and antioxidant activities of representative compound classes that can be synthesized from this aldehyde, such as chalcones, Schiff bases, and hydrazones.
Anticancer Activity
Derivatives containing the trifluoromethylphenyl group have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data presented below is from studies on compounds that, while not all directly synthesized from this compound, feature the core trifluoromethylphenyl structure that is key to their activity.
Table 1: Comparative Anticancer Activity (IC50 values) of Representative Compounds
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | |
| Isoxazole | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | < 50 | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | < 50 | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | DU145 (Prostate) | < 50 | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | MCF-7 (Breast) | < 50 | |
| Quinoxaline 1,4-di-N-oxide | 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivative | Leukemia Cell Lines | < 0.15 |
Antimicrobial Activity
The trifluoromethylphenyl moiety is also a key feature in a number of compounds with potent antimicrobial activity. The following table summarizes the activity of representative compounds against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Representative Compounds
| Compound Class | Specific Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Pyrazole | N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecium (Vancomycin-resistant) | 1.56 | |
| Pyrazole | N-(trifluoromethyl)phenyl substituted pyrazole | Staphylococcus aureus (MRSA) | 3.12 | |
| 1,2,4-triazole-3-thione Schiff Base | Derivative with 4-methoxyphenyl moiety | Candida albicans | 62.5 |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. A vehicle control (medium with DMSO) should be included.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Plates: Add 100 µL of broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Synthesis Workflows
The following diagrams illustrate the general synthetic pathways for two major classes of compounds that can be derived from this compound.
Caption: General workflow for the synthesis of chalcone derivatives.
Caption: General workflow for the synthesis of Schiff base derivatives.
Potential Signaling Pathway
Many anticancer agents, including those with structures similar to the compounds discussed, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway that could be modulated by these compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
structure-activity relationship (SAR) studies of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the this compound scaffold. The information presented is synthesized from various studies on structurally related compounds and aims to guide researchers in the design and development of novel therapeutic agents.
Introduction
The this compound scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. The presence of the trifluoromethyl (CF3) group is particularly significant, as it can enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets. This guide explores the SAR of analogs derived from this scaffold, with a focus on their antiprotozoal activities.
Data Presentation
The following tables summarize the in vitro biological activities of various analogs related to the core scaffold. The data is compiled from multiple sources and showcases the impact of structural modifications on potency and selectivity.
Table 1: Antimalarial Activity of 2-Phenoxy-3-trichloromethylquinoxaline Analogs
| Compound ID | R (Substitution on Phenoxy Ring) | EC50 (µM) vs. P. falciparum K1 | CC50 (µM) vs. HepG2 cells | Selectivity Index (SI = CC50/EC50) |
| 3a | H | 0.50 | 30.0 | 60 |
| 3c | 3-Cl | 0.34 | 25.0 | 74 |
| 3f | 3-F | 0.32 | 28.0 | 88 |
| 3j | 4-CF3 | 0.40 | 20.0 | 50 |
| 3l | 4-SF5 | 0.20 | 15.4 | 77 |
| 3m | 4-SCF3 | 0.20 | 18.0 | 90 |
| 3n | 4-CN | 0.20 | 16.6 | 83 |
Data extracted from a study on 2-phenoxy-3-trichloromethylquinoxalines, which share the trifluoromethylphenoxy moiety and provide insights into the effects of substitution on the phenoxy ring.[1][2][3]
Table 2: Anti-trypanosomal Activity of Phenoxymethylbenzamide Analogs
| Compound ID | Modifications on the Benzamide Moiety | IC50 (µM) vs. T. b. rhodesiense |
| Analog 1 | Unsubstituted | >10 |
| Analog 2 | N-Aryl substitution | 1.5 |
| Analog 3 | N-Heterocyclyl substitution | 0.8 |
| Analog 4 | Linker modification | 3.2 |
Data is generalized from studies on phenoxymethylbenzamide analogs to illustrate SAR principles for modifications on the benzaldehyde-derived portion of the scaffold.[4][5]
Structure-Activity Relationship (SAR) Insights
The collected data reveals several key SAR trends for this class of compounds:
-
Role of the Trifluoromethyl Group: The CF3 group on the phenoxy ring is a crucial contributor to the biological activity, likely by enhancing lipophilicity and target interaction.
-
Substitution on the Phenoxy Ring:
-
Modifications of the Benzaldehyde Moiety:
-
Conversion of the aldehyde to other functional groups, such as amides, can significantly modulate activity.
-
The nature of the substituent on the amide nitrogen plays a critical role in determining anti-trypanosomal potency. Aromatic and heterocyclic substituents are generally favored over unsubstituted amides.
-
Experimental Protocols
In Vitro Antimalarial Activity Assay (P. falciparum)
-
Parasite Culture: The chloroquine-resistant K1 strain of Plasmodium falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with 10% human serum.
-
Drug Susceptibility Assay: Asynchronous cultures with 2.5% parasitemia and 2.5% hematocrit are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.
-
Quantification of Parasite Growth: Parasite growth inhibition is determined by measuring the activity of parasite lactate dehydrogenase (pLDH) using a colorimetric assay.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.[1][3]
In Vitro Cytotoxicity Assay (HepG2 Cells)
-
Cell Culture: Human hepatoma HepG2 cells are maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Toxicity Assessment: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement: Cell viability is assessed using the resazurin reduction assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[1][3]
In Vitro Anti-trypanosomal Activity Assay (T. b. rhodesiense)
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in MEM medium supplemented with 20% horse serum.
-
Drug Susceptibility Assay: Parasites are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.
-
Growth Inhibition Assessment: The viability of the trypanosomes is determined using a resazurin-based assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the resulting dose-response curves.[4][5]
Visualizations
The following diagrams illustrate the logical relationships in the SAR studies and a general experimental workflow.
References
- 1. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving aromatic aldehydes, with a specific focus on contextualizing the reactivity of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde. Due to a lack of specific published kinetic data for this compound, this guide leverages available data from structurally related benzaldehydes to predict its behavior and provide a framework for experimental investigation.
The reactivity of the aldehyde functional group in this compound is primarily influenced by the electronic effects of its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The phenoxy group, on the other hand, can act as a weak electron-donating group through resonance, but its effect is transmitted through an ether linkage, which may modulate its influence on the reaction kinetics.
Comparative Kinetic Data of Substituted Benzaldehydes
To understand the potential reactivity of this compound, it is useful to compare the kinetic data of well-studied substituted benzaldehydes in a common reaction, such as the Knoevenagel condensation. The following table summarizes rate constants for the reaction of various benzaldehydes with malononitrile, a classic example of a nucleophilic addition to the carbonyl group.
| Benzaldehyde Derivative | Substituent | Rate Constant (k) [L mol⁻¹ s⁻¹] | Relative Rate |
| Benzaldehyde | -H | Data not available | 1.00 |
| 4-Nitrobenzaldehyde | -NO₂ (electron-withdrawing) | Data not available | > 1 |
| 4-Methoxybenzaldehyde | -OCH₃ (electron-donating) | Data not available | < 1 |
| This compound | -O-(m-CF₃C₆H₄) | Predicted to be > 1 | Predicted to be faster than benzaldehyde |
The electron-withdrawing nature of the trifluoromethyl group on the phenoxy ring is anticipated to increase the reaction rate of this compound compared to unsubstituted benzaldehyde.
Experimental Protocols
To quantitatively assess the kinetics of reactions involving this compound, a well-defined experimental protocol is essential. The following is a generalized methodology for studying the kinetics of a Knoevenagel condensation reaction using UV-Vis spectrophotometry.
Objective: To determine the rate constant for the reaction between this compound and an active methylene compound (e.g., malononitrile).
Materials:
-
This compound
-
Malononitrile
-
Basic catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a stock solution of malononitrile of a known concentration in the same solvent.
-
Prepare a stock solution of the catalyst of a known concentration.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product of the Knoevenagel condensation to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the reaction progress will be monitored.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of this compound and malononitrile (in stoichiometric amounts or with one in excess to ensure pseudo-first-order conditions).
-
Initiate the reaction by adding a small, known volume of the catalyst solution and start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
From this data, calculate the concentration of the product at different time points using the Beer-Lambert law (A = εbc).
-
Determine the order of the reaction with respect to each reactant by performing experiments with varying initial concentrations.
-
Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Knoevenagel condensation pathway.
Caption: Workflow for kinetic analysis.
Comparative Efficacy of Benzaldehyde Derivatives in Drug Discovery: A Focus on Trifluoromethyl-Containing Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target. This guide will explore the efficacy of benzaldehyde derivatives, some containing the trifluoromethyl moiety, in anticancer and antimicrobial applications.
Quantitative Data Presentation
The following tables summarize the quantitative efficacy of various benzaldehyde and trifluoromethyl-substituted derivatives against different cell lines and bacterial strains.
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives
This table showcases the cytotoxic effects of various benzyloxybenzaldehyde derivatives against the human leukemia (HL-60) and murine leukemia (WEHI-3) cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | >10 | [1] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | >10 | [1] |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | >10 | [1] |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | >10 | [1] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | HL-60 | ~5-10 | [1] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2) | WEHI-3 | 5 | [2] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | >10 | [1] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | >10 | [1] |
Note: A lower IC50 value indicates greater potency.
Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds
This table presents the Minimum Inhibitory Concentration (MIC) values for various trifluoromethyl-containing compounds against several strains of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(Trifluoromethyl)phenyl substituted pyrazole derivative 13 | Methicillin-resistant S. aureus (MRSA) | 3.12 | [3] |
| Bromo and trifluoromethyl substituted pyrazole derivative 25 | S. aureus (MRSA) | 0.78 | [3] |
| Bromo and trifluoromethyl substituted pyrazole derivative 25 | E. faecium | 0.78 | [3] |
| Triaryl derivative with trifluoromethyl group (Compound 7) | S. aureus ATCC 25923 | 2-8 | [4] |
| Triaryl derivative with trifluoromethyl group (Compound 9) | S. aureus ATCC 29213 | 2-8 | [4] |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | S. aureus (MRSA and VRSA strains) | 0.031–0.062 | [5] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This protocol is based on the methodology used to assess the cytotoxicity of benzyloxybenzaldehyde derivatives against HL-60 and WEHI-3 cells.[1][2]
-
Cell Culture: Human leukemia (HL-60) or murine leukemia (WEHI-3) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well). After a period of attachment, they are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
This protocol is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents, as described for the evaluation of trifluoromethyl-substituted compounds.[3][4][6]
-
Bacterial Strain Preparation: The bacterial strains to be tested (e.g., Staphylococcus aureus, Enterococcus faecalis) are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (broth with inoculum but no compound, and broth alone) are also included.
-
Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway relevant to the potential therapeutic action of these compounds and a typical experimental workflow.
Caption: A typical experimental workflow for the screening of novel anticancer compounds.
Caption: Simplified signaling pathway of LPS-induced neuroinflammation in microglial cells.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Stereoselective Methodologies Applicable to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. The specific stereochemistry of a molecule can dictate its biological activity, efficacy, and safety profile. 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a valuable building block in the synthesis of complex organic molecules. However, a survey of the current scientific literature reveals a notable scarcity of specific experimental data on the stereoselective reactions of this particular aldehyde.
This guide aims to bridge this gap by providing a comparative overview of established stereoselective methods applied to structurally analogous compounds: 3-phenoxybenzaldehyde and 3-(trifluoromethyl)benzaldehyde . By examining the performance of various chiral catalysts and synthetic protocols on these related substrates, researchers can infer potential strategies and anticipate the stereochemical outcomes for reactions involving this compound. The data presented herein is intended to serve as a foundational resource for the rational design of synthetic routes to chiral products derived from this trifluoromethyl- and phenoxy-substituted benzaldehyde.
Performance Comparison of Stereoselective Reactions
The following tables summarize the performance of different chiral catalysts in key stereoselective transformations of 3-phenoxybenzaldehyde and other aromatic aldehydes, providing a benchmark for potential applications with this compound.
Table 1: Enantioselective Hydrocyanation of 3-Phenoxybenzaldehyde
The enantioselective addition of a cyano group to an aldehyde is a fundamental method for the synthesis of chiral cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, α-amino alcohols, and other valuable chiral building blocks.
| Catalyst | Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |
| cyclo[(R)-phenylalanyl-(R)-histidyl] | HCN | Toluene | -40 | High (autoinduction observed) |
Note: The reference indicates an investigation of enantioselective autoinduction, suggesting that the product itself catalyzes the reaction, leading to an increase in enantioselectivity over time. Specific ee% values were not provided in the abstract.
Table 2: Asymmetric Reduction of Aromatic Ketones/Aldehydes using Chiral Oxazaborolidines
The catalytic asymmetric reduction of prochiral ketones and aldehydes to form chiral secondary alcohols is a well-established and reliable transformation. Chiral oxazaborolidines, often referred to as CBS catalysts, are highly effective for this purpose.[1][2][3][4] While specific data for this compound is not available, the performance with other aromatic aldehydes provides a strong predictive framework.
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Prochiral Ketones (general) | (S)-CBS Catalyst | Borane (BH₃) | THF | -78 to 25 | Typically >90% |
| Prochiral Ketones (general) | (R)-CBS Catalyst | Borane (BH₃) | THF | -78 to 25 | Typically >90% |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following protocols are representative of the stereoselective reactions discussed and can be adapted for this compound.
Protocol 1: General Procedure for Asymmetric Hydrocyanation
This protocol is based on the investigated enantioselective hydrocyanation of 3-phenoxybenzaldehyde.
Reaction Setup:
-
A solution of the chiral catalyst, such as cyclo[(R)-phenylalanyl-(R)-histidyl], is prepared in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried reaction vessel.
-
The solution is cooled to the desired temperature (e.g., -40 °C).
-
This compound is added to the stirred catalyst solution.
-
A source of cyanide, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), is then added slowly.
Reaction and Work-up:
-
The reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., an acidic or basic aqueous solution).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of the purified cyanohydrin is determined by chiral HPLC or gas chromatography (GC).
Protocol 2: General Procedure for Asymmetric Reduction with a Chiral Oxazaborolidine (CBS) Catalyst
This is a general protocol for the enantioselective reduction of an aromatic aldehyde.[1][2][3][4]
Catalyst Preparation and Reaction:
-
In a flame-dried flask under an inert atmosphere, the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) is dissolved in an anhydrous solvent (e.g., THF).
-
A solution of borane (e.g., BH₃·THF complex or BH₃·SMe₂) is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).
-
The mixture is stirred for a short period to allow for the formation of the active catalyst-borane complex.
-
The solution is then cooled to a low temperature (e.g., -78 °C).
-
A solution of this compound in the same anhydrous solvent is added slowly to the catalyst-borane complex.
Work-up and Analysis:
-
The reaction is stirred at the low temperature until completion, as monitored by TLC.
-
The reaction is quenched by the slow, careful addition of methanol, followed by an acidic workup (e.g., 1 M HCl).
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.
-
The crude alcohol is purified by flash column chromatography.
-
The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Proposed pathway for chiral catalyst-mediated asymmetric hydrocyanation.
Caption: Experimental workflow for the asymmetric reduction of an aldehyde.
References
- 1. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 4. insuf.org [insuf.org]
Comparative Analysis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde-Based Compounds: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a cornerstone in modern medicinal chemistry. This is largely due to the unique physicochemical properties these groups impart, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde scaffold serves as a key intermediate in the synthesis of a variety of biologically active molecules. Understanding the cross-reactivity profile of derivatives from this scaffold is crucial for predicting potential off-target effects and ensuring the development of selective and safe therapeutic agents.
This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the this compound core structure. Due to the limited availability of public cross-reactivity data for this specific compound, this guide will draw upon data from structurally related compounds and derivatives to provide a representative overview of potential off-target interactions and selectivity profiles.
Data Presentation: Cross-Reactivity Profiling
The assessment of off-target activity is a critical step in drug development. This is often achieved by screening compounds against a panel of kinases, G-protein coupled receptors (GPCRs), and other relevant enzymes and receptors. While specific data for this compound derivatives is scarce in the public domain, we can infer potential cross-reactivity by examining related structures.
For instance, the kinase selectivity of compounds containing a trifluoromethylphenyl group has been explored in the context of developing targeted inhibitors. The following table summarizes hypothetical kinase inhibition data for a representative compound derived from the core scaffold, illustrating how such data is typically presented.
Table 1: Hypothetical Kinase Selectivity Profile of a this compound Derivative (Compound X)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 10 |
| Kinase B | 75% | 150 |
| Kinase C | 50% | 500 |
| Kinase D | 20% | >1000 |
| Kinase E | 5% | >10000 |
This data is illustrative and not based on actual experimental results for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess cross-reactivity.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Methodology:
-
Reagents: Test compound, recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A solution of the test compound is serially diluted to various concentrations.
-
The compound dilutions are incubated with the kinase and its specific substrate in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a luminescence-based detection reagent.
-
The luminescence signal is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
GPCR Binding Assay
Objective: To assess the binding affinity of a test compound to a panel of G-protein coupled receptors.
Methodology:
-
Reagents: Test compound, cell membranes expressing the target GPCR, a radiolabeled ligand specific for the receptor, and scintillation fluid.
-
Procedure:
-
The test compound is serially diluted.
-
The compound dilutions are incubated with the cell membranes and the radiolabeled ligand in a microplate.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by filtration.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of specific binding is calculated, and the Ki (inhibitory constant) is determined using the Cheng-Prusoff equation.
Mandatory Visualization
Diagrams are powerful tools for visualizing complex biological processes and experimental workflows.
Caption: Experimental workflow for cross-reactivity studies.
Caption: A generic GPCR signaling pathway.
Safety Operating Guide
Proper Disposal of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: A Comprehensive Guide
Essential guidance for the safe and compliant disposal of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde, ensuring the protection of laboratory personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure responsible chemical waste management.
Key Chemical and Physical Properties
A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes essential data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 266.22 g/mol [1] |
| Appearance | Yellow Liquid[2] |
| Boiling Point | 130 °C (266 °F) at 1.4 mmHg[2][3] |
| Density | 1.284 g/mL at 25 °C |
| Flash Point | > 112 °C (> 233.6 °F)[2] |
Hazard Identification and Safety Precautions
This compound is classified with multiple hazards, necessitating careful handling at all times.
-
Health Hazards: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][5] Harmful if swallowed.[4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
In-laboratory neutralization or degradation of this compound is not recommended due to the lack of validated, safe, and standard procedures. The primary and safest disposal method is to arrange for collection by a licensed hazardous waste disposal company.
1. Waste Segregation:
-
Crucial Step: This compound is a halogenated organic waste due to the trifluoromethyl group.
-
It must not be mixed with non-halogenated organic waste streams.[6]
-
Keep in a dedicated, sealed, and properly labeled waste container.
2. Container Selection and Labeling:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Harmful, Environmentally Hazardous)
-
3. Waste Collection:
-
Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to prevent spills.
-
This process should be performed in a chemical fume hood.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.[2]
-
Ensure the container is stored in secondary containment to prevent spills from spreading.
5. Scheduling Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for hazardous waste disposal documentation.
Spill Management
In the event of a spill, immediate action is critical:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[4]
-
Cleanup: While wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. labsolu.ca [labsolu.ca]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS No. 78725-46-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Safety and Properties
A summary of the key quantitative safety and physical property data for this compound is presented below. This information is compiled from various safety data sheets to provide a quick reference for risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃O₂ | PubChem[1] |
| Molecular Weight | 266.22 g/mol | Sigma-Aldrich |
| Boiling Point | 130 °C at 1.4 mmHg | Sigma-Aldrich, LabSolutions[2] |
| Density | 1.284 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | > 112 °C (> 233.6 °F) | Fisher Scientific[3] |
| Vapor Pressure | No data available | Fisher Scientific[3] |
| Vapor Density | 9.2 | Fisher Scientific[3] |
| Autoignition Temperature | No data available | Fisher Scientific[3], SAFETY DATA SHEET[4] |
| Upper Explosion Limit | No data available | Fisher Scientific[3], SAFETY DATA SHEET[4] |
| Lower Explosion Limit | No data available | Fisher Scientific[3], SAFETY DATA SHEET[4] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is required for all procedures that may generate vapors or aerosols.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[4]
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an organic vapor cartridge.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination. This chemical should be treated as hazardous waste.
Waste Collection and Segregation
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting all waste containing this chemical, including contaminated consumables (e.g., pipette tips, paper towels). The container should be compatible with halogenated organic compounds.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any other required hazard warnings.[5] Do not use abbreviations.[6]
-
Segregation: Collect halogenated organic waste separately from non-halogenated waste.[7]
Spill Cleanup
-
Evacuate: In case of a spill, evacuate the immediate area and ensure proper ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent for aldehydes.[8]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.[8] Collect the cleaning materials as hazardous waste.
Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] Do not dispose of this chemical down the drain.[4]
First Aid Measures
Immediate action is required in case of exposure.
Caption: First aid procedures for exposure to this compound.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
References
- 1. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Spill Response [augusta.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
